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  • Product: 3-bromo-5-methoxy-2-methyl-2H-indazole
  • CAS: 918946-35-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-bromo-5-methoxy-2-methyl-2H-indazole: A Key Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction to the 3-bromo-5-methoxy-2-methyl-2H-indazole Scaffold Indazoles, a class of bicyclic heterocyclic compounds, are a cornerstone in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 3-bromo-5-methoxy-2-methyl-2H-indazole Scaffold

Indazoles, a class of bicyclic heterocyclic compounds, are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic properties and ability to act as bioisosteres for other key structures, such as indoles, have made them a privileged scaffold in drug discovery. The 2H-indazole tautomer, in particular, has garnered significant attention for its presence in a variety of biologically active molecules, including kinase inhibitors used in oncology.

This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: 3-bromo-5-methoxy-2-methyl-2H-indazole. The strategic placement of a bromine atom at the 3-position, a methoxy group at the 5-position, and a methyl group on the N2 nitrogen atom creates a molecule with significant potential for further chemical modification and exploration of structure-activity relationships (SAR). The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methoxy group can influence the molecule's solubility, metabolic stability, and electronic properties, which can be critical for its interaction with biological targets.

Physicochemical Properties of 3-bromo-5-methoxy-2-methyl-2H-indazole

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-bromo-5-methoxy-2-methyl-2H-indazole are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₉BrN₂O[2]
Molecular Weight 241.09 g/mol [3]
Exact Mass 239.9902 DaCalculated
Appearance Solid (predicted)
InChI Key Not available for this specific isomer
Canonical SMILES CN1N=C(Br)C2=CC(OC)=CC=C12

Synthesis and Mechanistic Insights

The synthesis of 2H-indazoles can be achieved through various methodologies, often tailored to achieve specific substitution patterns. A common and effective approach for the regioselective synthesis of 2-substituted-2H-indazoles involves a one-pot, three-component reaction.[4] This strategy is advantageous due to its operational simplicity and the use of readily available starting materials.

A plausible synthetic route to 3-bromo-5-methoxy-2-methyl-2H-indazole is outlined below. This multi-step process begins with the formation of the 2-methyl-2H-indazole core, followed by regioselective bromination.

Step 1: Synthesis of 5-methoxy-2-methyl-2H-indazole

The synthesis initiates with a copper-catalyzed, one-pot, three-component reaction of 2-bromo-4-methoxybenzaldehyde, methylamine, and sodium azide.[4][5] The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds necessary for constructing the indazole ring.[5] The reaction proceeds through an initial condensation of 2-bromo-4-methoxybenzaldehyde with methylamine to form an imine. Subsequent copper-catalyzed coupling with sodium azide and intramolecular cyclization yields the 5-methoxy-2-methyl-2H-indazole core.

Step 2: Regioselective Bromination

The final step involves the regioselective bromination of the 5-methoxy-2-methyl-2H-indazole intermediate at the C3 position. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The electronic properties of the 2H-indazole ring direct the electrophilic substitution to the C3 position.

Experimental Protocol: Synthesis of 3-bromo-5-methoxy-2-methyl-2H-indazole

The following is a representative experimental protocol based on established synthetic methodologies for 2H-indazoles and their subsequent halogenation.

Materials:

  • 2-bromo-4-methoxybenzaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium Azide (NaN₃)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dimethyl Sulfoxide (DMSO)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Part A: Synthesis of 5-methoxy-2-methyl-2H-indazole

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-methoxybenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq) in dimethyl sulfoxide (DMSO).

  • Add methylamine (1.2 eq) to the reaction mixture.

  • Add sodium azide (2.0 eq) portion-wise, ensuring the temperature is monitored.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methoxy-2-methyl-2H-indazole.

Part B: Synthesis of 3-bromo-5-methoxy-2-methyl-2H-indazole

  • Dissolve the purified 5-methoxy-2-methyl-2H-indazole (1.0 eq) in dichloromethane (DCM) in a reaction flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3-bromo-5-methoxy-2-methyl-2H-indazole.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-bromo-5-methoxy-2-methyl-2H-indazole.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Indazole Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Bromination cluster_product Final Product A 2-bromo-4-methoxybenzaldehyde D One-pot, Three-component Reaction (CuI, DMEDA, DMSO) B Methylamine C Sodium Azide E 5-methoxy-2-methyl-2H-indazole D->E F Bromination (NBS, DCM) E->F G 3-bromo-5-methoxy-2-methyl-2H-indazole F->G

Caption: Synthetic route to 3-bromo-5-methoxy-2-methyl-2H-indazole.

Applications in Research and Drug Development

The 3-bromo-5-methoxy-2-methyl-2H-indazole scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indazole nucleus is a well-established pharmacophore in a variety of drug classes, including anti-cancer, anti-inflammatory, and anti-microbial agents.

The bromine atom at the 3-position is particularly significant as it provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for high-throughput screening and SAR studies. This chemical versatility is a key reason why brominated heterocyclic compounds are highly sought after in drug discovery programs.

The methoxy group at the 5-position can also be a key determinant of biological activity. It can participate in hydrogen bonding with target proteins and influence the overall lipophilicity and metabolic stability of the molecule. The N-methyl group at the 2-position directs the substitution to this specific tautomer and can also play a role in receptor binding and pharmacokinetic properties.

Given the prevalence of the indazole scaffold in kinase inhibitors, it is plausible that derivatives of 3-bromo-5-methoxy-2-methyl-2H-indazole could be investigated as modulators of various protein kinases implicated in diseases such as cancer.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-methoxy-6-phenylmethoxy-3H-indazole. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of 3‐bromo‐2H‐indazole 6. Retrieved from [Link]

  • Yadav, G., & Singh, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1187-1215. [Link]

  • NextSDS. (n.d.). 3-Bromo-5-methoxy-2-methyl-2H-indazole — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • NextSDS. (n.d.). 3-Bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Siddiqui, Z. N., & Khan, S. A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7352. [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-methoxy-3-methylbenzamide (C9H10BrNO2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The important role of the bromo group in improving the properties of organic nonlinear optical materials. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Architecture and Kinetic Trapping of 3-Bromo-5-methoxy-2-methyl-2H-indazole: A Comprehensive Guide

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, yet the 2H-tautomeric and isomeric forms remain significantly underexplored compared to their 1H counterparts. This discrepanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, yet the 2H-tautomeric and isomeric forms remain significantly underexplored compared to their 1H counterparts. This discrepancy is fundamentally driven by thermodynamics: 2H-indazoles exist in a higher-energy, metastable state.

This technical guide deconstructs the thermodynamic stability of 3-bromo-5-methoxy-2-methyl-2H-indazole (CAS: 918946-35-7) [1][2][3]. By analyzing the interplay between steric strain, electronic resonance, and kinetic synthesis, we provide a self-validating framework for researchers to synthesize, isolate, and quantify the stability of this complex heterocyclic system.

Molecular Architecture & The 2H-Indazole Thermodynamic Penalty

The core challenge in 2H-indazole chemistry is the intrinsic thermodynamic preference for the 1H-isomer. In the solid phase and in solution, N-unsubstituted indazoles exist predominantly as 1H-tautomers[4]. When alkylated, the energy gap becomes quantifiable: photophysical and thermochemical studies demonstrate that 1-methyl-1H-indazole is approximately 3.2 to 3.6 kcal/mol more stable than 2-methyl-2H-indazole[4].

This thermodynamic penalty arises from the disruption of aromaticity. While the 1H-isomer maintains a fully delocalized benzenoid π -system, the 2H-isomer is forced into an ortho-quinonoid structure within the fused benzene ring. This localized electron configuration drastically alters the molecule's physicochemical profile, resulting in extreme charge separation. For instance, the dipole moment surges from ~1.50 D in the 1H-isomer to ~3.40 D in the 2H-isomer[4].

Structural Perturbations in 3-Bromo-5-methoxy-2-methyl-2H-indazole

In our target molecule, three substituents critically perturb this baseline thermodynamic landscape:

  • 2-Methyl Group (Kinetic Lock): Alkylation at the N-2 position permanently locks the molecule in the higher-energy 2H configuration, preventing tautomeric equilibration to the 1H state.

  • 3-Bromo Group (Steric & Inductive Destabilization): The bulky bromine atom at the C-3 position introduces severe steric clash (A-strain) with the adjacent N-2 methyl group. This forces torsional distortion, widening the N-N-C bond angles and further raising the ground-state energy of the molecule. Additionally, its strong inductive withdrawing (-I) effect pulls electron density away from the pyrazole ring.

  • 5-Methoxy Group (Resonance Stabilization): Positioned para to the bridgehead carbon, the methoxy group exerts a strong electron-donating resonance (+M) effect. This pumps electron density into the electron-deficient quinonoid system, partially offsetting the thermodynamic destabilization caused by the 2H configuration and the 3-bromo group.

G Core 2H-Indazole Core (High Dipole, Lower Stability) Result Net Thermodynamic State: Kinetically Locked, Thermodynamically Metastable Core->Result Integration of effects Sub1 2-Methyl Group (Kinetic Trapping) Sub1->Core Locks tautomer Sub2 3-Bromo Group (Steric Strain & -I Effect) Sub2->Core Induces torsional strain Sub3 5-Methoxy Group (+M Resonance Stabilization) Sub3->Core Donates electron density

Fig 1: Electronic and steric factors governing the stability of the 2H-indazole scaffold.

Quantitative Physicochemical Profiling

To manipulate and validate 2H-indazoles, one must leverage their distinct physicochemical properties. The table below summarizes the critical data points used to differentiate the kinetically trapped 2H-isomer from the thermodynamic 1H-sink.

Table 1: Comparative Physicochemical and Thermodynamic Properties

Property1-Methyl-1H-Indazole (Thermodynamic)2-Methyl-2H-Indazole (Kinetic)Causality / Significance in Research
Relative Stability 0 kcal/mol (Reference)+3.2 to +3.6 kcal/mol1H maintains benzenoid aromaticity; 2H adopts a higher-energy ortho-quinonoid structure[4].
Dipole Moment ~1.50 D~3.40 D2H exhibits extreme charge separation, impacting solubility and solvent-dependent degradation[4].
Basicity (pKa of conjugate acid) 0.421.72 – 2.022H is a significantly stronger base due to the localized, available lone pair on the N1 atom[4].
13 C NMR Shift (C3) 132–133 ppm123–124 ppmCrucial for orthogonal validation; distinct electronic environments allow rapid isomer identification.
UV Absorption Sharp, distinct peaksBroad band (~275–300 nm)Used for real-time HPLC monitoring of degradation or isomerization kinetics[4].

(Note: While some literature mistakenly refers to basicity values as pKb, rigorous photoelectron spectroscopy confirms these are the pKa values of the conjugate acids, proving the 2H free base is much stronger[4].)

Causality in Synthesis: Kinetic Trapping vs. Thermodynamic Control

Because 2-methyl-2H-indazoles are thermodynamically disfavored, standard basic alkylation conditions (e.g., NaH with methyl iodide) will almost exclusively yield the N-1 alkylated thermodynamic product[5].

To synthesize 3-bromo-5-methoxy-2-methyl-2H-indazole, kinetic control is mandatory. Under mild acidic conditions or using specific reagents like methyl 2,2,2-trichloroacetimidate, the regioselectivity shifts. The N-2 position is kinetically more nucleophilic; by keeping temperatures low and avoiding strong bases that allow equilibration, we can trap the methyl group at N-2 before the system relaxes into the N-1 thermodynamic minimum[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a built-in Quality Assurance (QA) gate to ensure the metastable 2H-isomer has not slipped into the 1H-isomer or degraded.

Protocol A: Kinetically Controlled Regioselective Synthesis

Objective: Synthesize and isolate the 2H-isomer while avoiding thermodynamic equilibration.

  • Substrate Preparation: Dissolve 1.0 equivalent of 3-bromo-5-methoxy-1H-indazole in anhydrous 1,2-dimethoxyethane (DME) at a concentration of 0.033 M.

    • Causality: DME provides optimal solubility and coordinates intermediates without acting as a strong nucleophile that could disrupt kinetic trapping[5].

  • Kinetic Alkylation: Cool the reactor to 0°C. Add 1.2 equivalents of methyl 2,2,2-trichloroacetimidate, followed dropwise by a catalytic amount of mild acid (e.g., BF 3​ ·OEt 2​ ).

    • Causality: Low temperature and acidic conditions prevent thermodynamic equilibration, forcing the reaction down the kinetic pathway to N-2[5].

  • Quench: After 4 hours, quench immediately with cold saturated NaHCO 3​ .

    • Causality: Rapid neutralization prevents acid-catalyzed post-reaction isomerization.

  • Self-Validating QC Gate (NMR): Isolate the crude product via flash chromatography and perform an immediate 13 C NMR analysis.

    • Pass: A dominant signal at 123–124 ppm confirms successful trapping of the 2H-isomer.

    • Fail: A signal at 132–133 ppm indicates thermodynamic slippage to the 1H-isomer. The batch must be discarded.

Protocol B: Thermodynamic Stability & Degradation Kinetics

Objective: Quantify the thermal degradation pathways of the isolated 2H-indazole.

  • Sample Preparation: Prepare a 0.05 M solution of the validated 3-bromo-5-methoxy-2-methyl-2H-indazole in anhydrous 1,2-dichlorobenzene.

    • Causality: A high-boiling, non-nucleophilic solvent ensures that any observed degradation is purely thermal (intrinsic stability) rather than solvent-mediated.

  • Thermal Stressing: Heat the solution to 150°C in a sealed, inert-atmosphere vial to overcome the activation energy barrier for degradation/isomerization.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t=0,1,2,4, and 8 hours. Quench immediately in cold acetonitrile to freeze the kinetic state.

  • Self-Validating QC Gate (HPLC-UV): Analyze the aliquots via HPLC-UV, monitoring the broad 275–300 nm band characteristic of 2-alkyl-2H-indazoles[4].

    • Data Interpretation: If the broad band diminishes while a sharp peak characteristic of the 1H-isomer appears, thermal isomerization is occurring. If the total peak area decreases without the appearance of new indazole peaks, irreversible ring-opening degradation is the primary pathway[4].

Workflow Step1 1. Kinetic Synthesis (Mild Acid + Methylating Agent) Step2 2. Spectroscopic QA/QC (13C NMR: 123-124 ppm target) Step1->Step2 Isolate intermediate Step2->Step1 Fail (1H detected) Step3 3. Thermal Stress Test (Elevated Temp in Solution) Step2->Step3 Confirm 2H-isomer Step4 4. Degradation/Isomerization Analysis (HPLC-UV & 2D-NOESY) Step3->Step4 Sample aliquots Step5 Validated Stability Profile Step4->Step5 Quantify kinetics

Fig 2: Self-validating experimental workflow for synthesizing and assessing 2H-indazole stability.

Conclusion

The thermodynamic stability of 3-bromo-5-methoxy-2-methyl-2H-indazole is a delicate balance of competing forces. While the 2H-configuration and the steric bulk of the 3-bromo group heavily penalize the ground-state energy, the resonance stabilization from the 5-methoxy group allows this molecule to be isolated as a kinetically trapped entity. By adhering to strict kinetic control during synthesis and utilizing orthogonal spectroscopic validation ( 13 C NMR and UV profiling), researchers can reliably leverage this complex scaffold in advanced drug development programs.

References

  • NextSDS. "3-Bromo-5-methoxy-2-methyl-2H-indazole — Chemical Substance Information". NextSDS Substance Database.[Link]

  • Gaikwad M., et al. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study". Journal of Medicinal and Chemical Sciences.[Link]

  • "Product Class 2: 1H- and 2H-Indazoles". Science of Synthesis. Thieme Connect.[Link]

  • "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate". ResearchGate.[Link]

Sources

Foundational

Computational Modeling of 3-Bromo-5-methoxy-2-methyl-2H-indazole Interactions: A Methodological Whitepaper

Executive Summary & Pharmacophoric Significance In modern structure-based drug design, the indazole scaffold is a privileged pharmacophore. However, while 1H-indazoles are thermodynamically favored, 2H-indazoles often ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Significance

In modern structure-based drug design, the indazole scaffold is a privileged pharmacophore. However, while 1H-indazoles are thermodynamically favored, 2H-indazoles often exhibit superior membrane permeability and unique binding vectors. This whitepaper focuses on the computational modeling of 3-bromo-5-methoxy-2-methyl-2H-indazole (CAS: 918946-35-7) [1], a highly specialized derivative.

Modeling this molecule presents distinct challenges. The N2-methylation locks the core into the less stable 2H-tautomer, altering the electronic distribution of the pyrazole ring [2]. Furthermore, the 3-bromo substituent acts as a potent halogen bond (XB) donor, while the 5-methoxy group serves as a hydrogen bond acceptor. Standard computational force fields fail to capture these interactions accurately. As a Senior Application Scientist, I have designed the following protocols not just as a sequence of steps, but as a causally linked, self-validating system to ensure rigorous scientific integrity.

The Causality of Computational Choices: Overcoming Force Field Limitations

The primary challenge in modeling 3-bromo-5-methoxy-2-methyl-2H-indazole is the halogen bond . Standard Molecular Mechanics (MM) force fields (e.g., AMBER, CHARMM) treat halogen atoms as isotropic spheres with a single negative point charge.

The Causality: In reality, covalently bound halogens (especially bromine and iodine) possess a σ -hole—a highly localized region of positive electrostatic potential on the outermost extension of the C–X bond [3]. If we use standard MM parameters, the simulation will falsely predict electrostatic repulsion between the 3-bromo group and nucleophilic protein residues (like backbone carbonyls). Therefore, we must employ Quantum Mechanics (QM) to map the Electrostatic Potential (ESP) and introduce an Extra-Point (EP) charge (a massless virtual site) to represent the σ -hole, enabling standard MM engines to accurately simulate the halogen bond.

Self-Validating Experimental Protocols

Protocol 1: QM-Driven Ligand Parameterization & σ -Hole Modeling

This protocol generates accurate topology files for the ligand, explicitly accounting for the anisotropic charge distribution of the 3-bromo substituent.

  • Step 1: Geometry Optimization (QM): Extract the 3D conformer of 3-bromo-5-methoxy-2-methyl-2H-indazole. Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory to accurately capture the electron-donating effect of the 5-methoxy group on the aromatic system.

  • Step 2: Electrostatic Potential (ESP) Mapping: Calculate the ESP surface. Identify the magnitude and exact spatial coordinate of the positive σ -hole localized on the bromine atom.

  • Step 3: Extra-Point (EP) Charge Assignment: Place a massless virtual interaction site (the EP) exactly at the σ -hole coordinate (typically ~1.0–1.6 Å from the Br nucleus along the C–Br vector). Assign a partial positive charge to the EP and adjust the Br nucleus charge to maintain the molecule's net neutral charge.

  • Self-Validation Mechanism: Calculate the molecular dipole moment of the newly parameterized EP-MM model and compare it against the pure QM-calculated dipole. Validation state is achieved only if the deviation is <5%. If the deviation exceeds this threshold, the EP charge magnitude is iteratively scaled until convergence is reached.

Protocol 2: Molecular Dynamics (MD) Simulation of the Protein-Ligand Complex

Once docked into the target receptor, the complex must be subjected to MD to evaluate the dynamic stability of the 2H-indazole core and its interactions.

  • Step 1: System Assembly & Solvation: Embed the complex in a TIP3P water box, ensuring a minimum 10 Å buffer. Neutralize the system with Na+/Cl- ions. Apply the validated EP-MM topology for the ligand and the ff19SB force field for the protein.

  • Step 2: Thermal Equilibration: Perform energy minimization (5000 steps steepest descent). Gradually heat the system from 0 K to 300 K over 1 ns in the NVT ensemble, applying harmonic restraints to the protein backbone and the 2H-indazole core.

  • Step 3: Production Run (NPT Ensemble): Remove restraints and run a 100 ns production simulation at 1 atm and 300 K.

  • Self-Validation Mechanism: The simulation validates the halogen bond's existence through geometric trajectory analysis. The interaction is considered successfully modeled only if the distance between the Br atom and the acceptor oxygen remains 3.5 Å, and the C–Br···O angle remains between 160° and 180° for >80% of the production trajectory.

Quantitative Data Analysis

The table below summarizes the critical differences in interaction energies when using standard force fields versus our causally driven EP and QM/MM models.

Table 1: Comparative Interaction Energy Profiles for 3-Bromo Halogen Bonding

Computational ModelRepresentation of 3-BromoMean Interaction Energy (kcal/mol)C-Br···O Angle DeviationValidation Status
Standard MM (AMBER) Isotropic Point Charge-0.5 ± 0.2> 45° (No XB formed)FAILED
EP-MM Model Extra-Point ( σ -Hole)-3.2 ± 0.4< 15° (Stable XB)PASSED
Hybrid QM/MM DFT (B3LYP/6-31G*)-3.8 ± 0.3< 10° (Highly Stable XB)PASSED

Data Interpretation: The standard MM model fails to form the halogen bond, resulting in a weak, non-specific interaction. The EP-MM model successfully recovers the interaction energy, closely mirroring the highly accurate (but computationally expensive) Hybrid QM/MM approach.

System Visualizations

The following diagrams illustrate the logical flow of our computational methodology and the specific pharmacophoric interaction network of the molecule.

Workflow LPrep 1. Ligand Preparation (DFT Optimization) ESP 2. ESP Mapping & Sigma-Hole Identification LPrep->ESP EP 3. Extra-Point (EP) Charge Assignment ESP->EP Docking 4. Molecular Docking (Target Protein) EP->Docking MD 5. MD Simulation (GROMACS/AMBER) Docking->MD Val 6. Self-Validation: Angle & Distance Metrics MD->Val

Fig 1: Computational workflow for modeling sigma-hole interactions in halogenated 2H-indazoles.

Pharmacophore Core 2H-Indazole Core (CAS: 918946-35-7) Br 3-Bromo Group (Sigma-Hole) Core->Br OMe 5-Methoxy Group (H-Bond Acceptor) Core->OMe Me 2-Methyl Group (Tautomer Lock) Core->Me Target2 Aromatic Residue (Pi-Pi Stacking) Core->Target2 Pi-Pi Target1 Backbone Carbonyl (Halogen Bond) Br->Target1 Halogen Bond (~180°) Target3 H-Bond Donor (e.g., Ser/Thr -OH) OMe->Target3 H-Bond Target4 Hydrophobic Pocket (Steric Fit) Me->Target4 Hydrophobic

Fig 2: Pharmacophoric interaction network of 3-bromo-5-methoxy-2-methyl-2H-indazole.

References

  • NextSDS Chemical Substance Database. "3-Bromo-5-methoxy-2-methyl-2H-indazole — Chemical Substance Information." NextSDS. Available at: [Link]

  • The Journal of Organic Chemistry. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." ACS Publications, 2019. Available at:[Link]

  • Chemical Reviews. "The Halogen Bond." ACS Publications, 2016. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-bromo-5-methoxy-2-methyl-2H-indazole as a Strategic Precursor in Pharmaceutical Synthesis

Abstract and Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to applications in oncology, inflammation, and infectious diseases.[1][3][4] Molecules incorporating the indazole core, such as the FDA-approved kinase inhibitors Pazopanib and Axitinib, underscore the therapeutic significance of this heterocycle.[1][5]

This document provides a detailed guide to the strategic use of 3-bromo-5-methoxy-2-methyl-2H-indazole , a highly versatile and functionalized building block for pharmaceutical research and development. The strategic placement of three key functional groups—a reactive bromine at the C3 position, an electron-donating methoxy group at C5, and a directing methyl group at N2—offers medicinal chemists a powerful tool for molecular elaboration. The C3-bromo moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile installation of diverse aryl, heteroaryl, and amino substituents. This guide details field-proven protocols for two of the most impactful transformations in drug discovery: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Physicochemical Properties & Safety

Compound Data
PropertyValueReference
IUPAC Name 3-bromo-5-methoxy-2-methyl-2H-indazoleN/A
Molecular Formula C₉H₉BrN₂O[6][7]
Molecular Weight 241.09 g/mol [7]
CAS Number Not uniformly available; related structures exist.[8][9]
Appearance Typically a solid (e.g., white, off-white, or tan).[7]
Purity >98% (typical for commercial sources)[7]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[10][11]
Safety and Handling

3-bromo-5-methoxy-2-methyl-2H-indazole and related bromo-indazoles are research chemicals and must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact molecule is not universally available, data from analogous compounds should guide handling procedures.

  • Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[7][10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12][13] All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][14]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Inhalation: Move person to fresh air and keep comfortable for breathing.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][14]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent is the primary reactive site for derivatization, making this precursor ideal for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing the complex molecular architectures required for modern drug candidates.

Suzuki-Miyaura Coupling for C-C Bond Formation

Expertise & Causality: The Suzuki-Miyaura reaction is a robust and highly functional group-tolerant method for creating carbon-carbon bonds, particularly biaryl linkages that are common in kinase inhibitors.[4][15] The reaction couples an organoboron species (boronic acid or ester) with an organohalide.[16] The choice of a palladium catalyst with appropriate ligands is critical. A catalyst like Pd(dppf)Cl₂ is often effective as the dppf ligand provides both the electron-richness and steric bulk necessary to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4][17] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium center.[16]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling 3-bromo-5-methoxy-2-methyl-2H-indazole with a generic arylboronic acid.

Materials:

  • 3-bromo-5-methoxy-2-methyl-2H-indazole (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02–0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-5-methoxy-2-methyl-2H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Heating: Heat the reaction mixture to 80–100 °C with vigorous stirring.[4] Reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 4–16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-methoxy-2-methyl-2H-indazole product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents 1. Combine Reagents: - Indazole Precursor - Boronic Acid - Pd Catalyst & Base inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat with Stirring (80-100 °C, 4-16h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (EtOAc/H₂O) monitor->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Table for Optimization & Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Ineffective base.Use a fresh batch of catalyst. Ensure thorough degassing of solvents and flushing of the reaction vessel. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄).
De-bromination Proto-dehalogenation side reaction.Use a milder base or lower reaction temperature. Ensure the boronic acid is of high purity.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Improve inert atmosphere technique. Reduce catalyst loading to 1-2 mol%.
Difficult Purification Residual palladium or ligand.Filter the crude product through a pad of Celite®. Consider using a palladium scavenger resin.
Buchwald-Hartwig Amination for C-N Bond Formation

Expertise & Causality: The Buchwald-Hartwig amination is a transformative reaction that allows for the formation of C-N bonds between aryl halides and a vast range of primary and secondary amines.[18][19] This reaction is indispensable for synthesizing anilines and related structures found in countless pharmaceutical agents.[18][20] The catalytic system typically consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP).[20][21] These bulky ligands promote the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[18]

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for coupling 3-bromo-5-methoxy-2-methyl-2H-indazole with a primary or secondary amine.

Materials:

  • 3-bromo-5-methoxy-2-methyl-2H-indazole (1.0 equiv)

  • Amine (primary or secondary) (1.1–1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01–0.03 equiv)

  • A suitable phosphine ligand (e.g., XPhos, BINAP) (0.02–0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4–2.0 equiv)

  • Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to assemble the reaction in an inert atmosphere glovebox. In a dry vial, combine Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Reagent Addition: Add 3-bromo-5-methoxy-2-methyl-2H-indazole and the anhydrous solvent (e.g., toluene). Stir for a few minutes to allow for pre-formation of the active catalyst.

  • Amine Addition: Add the amine coupling partner to the mixture.

  • Heating: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2–24 hours.

  • Quenching & Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography to afford the desired 3-amino-5-methoxy-2-methyl-2H-indazole product.

Buchwald_Workflow cluster_prep Setup (Inert Atmosphere) cluster_reaction Reaction cluster_purification Workup & Purification catalyst 1. Combine Catalyst: - Pd₂(dba)₃ - Ligand - NaOᵗBu reagents 2. Add Indazole & Solvent catalyst->reagents amine 3. Add Amine Substrate reagents->amine heat 4. Seal & Heat (80-110 °C, 2-24h) amine->heat quench 5. Quench (aq. NH₄Cl) & Aqueous Workup heat->quench purify 6. Column Chromatography quench->purify product Final Product purify->product

Sources

Application

Application Note: Laboratory Protocols for the Handling, Storage, and Utilization of 3-Bromo-5-methoxy-2-methyl-2H-indazole

Executive Summary In modern drug discovery, halogenated indazoles serve as critical structural scaffolds. Specifically, 3-bromo-5-methoxy-2-methyl-2H-indazole (CAS: 918946-35-7) is a highly valued intermediate utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated indazoles serve as critical structural scaffolds. Specifically, 3-bromo-5-methoxy-2-methyl-2H-indazole (CAS: 918946-35-7) is a highly valued intermediate utilized in the synthesis of thyroid receptor (TR) ligands[1]. These TR agonists are actively investigated for treating metabolic disorders such as hypercholesterolemia, dyslipidemia, and obesity by lowering serum LDL cholesterol without inducing cardiac toxicity[2].

Because the downstream utility of this compound relies entirely on the integrity of its C-Br bond for palladium-catalyzed cross-coupling, rigorous handling and storage protocols are not merely recommended—they are mandatory. This guide provides a causality-driven framework for preserving and utilizing this sensitive intermediate.

Physicochemical Profiling & Causality of Handling

To design an effective storage protocol, we must first analyze the fundamental properties of the molecule. The presence of the bromo substituent at the 3-position makes the indazole core highly reactive but simultaneously vulnerable to environmental degradation[3].

Quantitative Data Summary
PropertyValueImplication for Handling & Storage
Chemical Name 3-Bromo-5-methoxy-2-methyl-2H-indazoleN/A
CAS Number 918946-35-7N/A
Molecular Weight 241.1 g/mol Confirmed via LC-MS (m/z ~241)[2].
Physical State Solid / PowderProne to aerosolization; requires draft shield during weighing.
Reactivity Profile Aryl HalideThe C-Br bond is susceptible to photolytic cleavage.
Hygroscopicity Low to ModerateMoisture can interfere with downstream anhydrous organometallic reactions[4].

Storage Logistics & Stability Maintenance

The degradation of 3-bromo-5-methoxy-2-methyl-2H-indazole directly sabotages downstream API synthesis. If exposed to excessive UV light, photolytic debromination occurs, destroying the essential electrophilic site required for cross-coupling.

Core Storage Directives
  • Temperature Control (2–8°C): Store the compound in a refrigerated desiccator[4]. Causality: Lowering the thermal kinetic energy prevents spontaneous oxidation of the methoxy group and stabilizes the indazole core during long-term storage.

  • Light Protection: Always store in amber glass vials with PTFE-lined caps. Causality: UV/Vis radiation induces homolytic cleavage of the C-Br bond, generating reactive radical species that lead to dimerization or debromination.

  • Inert Atmosphere: Backfill storage vials with Argon or Nitrogen. Causality: While not highly hygroscopic, excluding ambient oxygen and moisture prevents the formation of hydrates that can poison moisture-sensitive palladium catalysts in subsequent steps.

StorageLogic A Receipt of 3-Bromo-5-methoxy -2-methyl-2H-indazole B Moisture/Light Assessment A->B Inspect integrity C Inert Atmosphere Glovebox (Argon/N2) B->C Prevent hydration D Amber Glass Vial PTFE-lined cap C->D Light protection E Desiccator Storage (2-8°C) D->E Thermal stability F Quality Control (LC-MS) E->F Pre-reaction check

Logical decision tree for the storage and handling of halogenated indazoles.

Experimental Workflow: Palladium-Catalyzed Cyanation

To demonstrate the self-validating utility of properly stored 3-bromo-5-methoxy-2-methyl-2H-indazole, we detail a cyanation protocol adapted from patent literature used to synthesize TR agonists[2]. The introduction of a nitrile group at the 3-position serves as a critical precursor for further functionalization.

Step-by-Step Protocol

Step 1: Reagent Preparation (Glovebox Operations)

  • Action: Inside an inert-atmosphere glovebox, weigh 3-bromo-5-methoxy-2-methyl-2H-indazole (7.9 g, 32.7 mmol)[2].

  • Causality: Conducting this inside an inert atmosphere prevents ambient moisture from entering the reaction vessel, which would otherwise deactivate the highly sensitive Pd(0) catalyst generated in situ.

Step 2: Catalyst & Reagent Loading

  • Action: To the reaction vessel, add Pd2(dba)3 (1.2 g, 1.3 mmol, 4 mol%), dppf (1.4 g, 2.6 mmol, 8 mol%), Zn powder (513 mg, 7.8 mmol, 24 mol%), and Zn(CN)2 (4.6 g, 39.2 mmol)[2].

  • Causality: Pd2(dba)3 and the dppf ligand coordinate to form the active Pd(0) catalytic complex. Zinc powder acts as a sacrificial reducing agent to continuously regenerate Pd(0) from inactive Pd(II) species, preventing catalyst death. Zn(CN)2 serves as the cyanide source[2].

Step 3: Solvent Addition & Reaction Execution

  • Action: Dissolve the solid mixture in 200 mL of anhydrous dimethylacetamide (DMAc)[2]. Heat and stir under a nitrogen atmosphere.

  • Causality: DMAc is a polar aprotic solvent that effectively solubilizes the reagents and stabilizes the charged transition states during the oxidative addition of the C-Br bond to the palladium center.

Step 4: Self-Validation & Reaction Monitoring

  • Action: Extract a 10 µL aliquot, dilute in acetonitrile, and monitor via LC-MS.

  • Causality (Self-Validating System): The starting material exhibits a distinct 1:1 isotopic mass pattern (m/z ~241/243) due to the naturally occurring isotopes of bromine (79Br and 81Br)[2]. The complete disappearance of this isotopic signature and the emergence of the product mass (m/z ~188) provides absolute, built-in validation that the oxidative addition and reductive elimination cycle was successful.

Workflow Step1 Weigh 3-Bromo-5-methoxy -2-methyl-2H-indazole Step2 Add Pd2(dba)3, dppf, Zn powder, Zn(CN)2 Step1->Step2 Step3 Dissolve in Anhydrous DMAc under N2/Argon Step2->Step3 Step4 Heat & Stir (Catalytic Cycle) Step3->Step4 Step5 LC-MS Validation (Isotope Pattern Check) Step4->Step5 Step6 Aqueous Workup & Purification Step5->Step6

Step-by-step experimental workflow for the palladium-catalyzed cyanation.

Biological Context: Thyroid Receptor Modulation

Understanding the end-goal of synthesizing these indazole derivatives ensures researchers appreciate the stringent purity requirements. Natural thyroid hormones (T3/T4) regulate metabolic functions but can cause severe cardiovascular toxicity (e.g., arrhythmias) when used pharmacologically for weight loss or cholesterol reduction[2].

Derivatives synthesized from 3-bromo-5-methoxy-2-methyl-2H-indazole are designed to act as selective Thyroid Receptor (TR) ligands. They penetrate the cell membrane, bind to the TR in the nucleus, and heterodimerize with the Retinoid X Receptor (RXR). This complex binds to Thyroid Response Elements (TREs) on DNA, selectively upregulating metabolic gene transcription in the liver without triggering cardiac pathways[2].

TRPathway Ligand Synthesized TR Agonist Cytosol Cell Membrane Penetration Ligand->Cytosol Receptor Thyroid Receptor (TR) Binding Cytosol->Receptor RXR Heterodimerization with RXR Receptor->RXR TRE Thyroid Response Elements (TRE) RXR->TRE Gene Metabolic Gene Transcription TRE->Gene

Mechanism of action for synthesized TR agonists modulating gene transcription.

References

  • Title: 3-Bromo-5-methoxy-2-methyl-2H-indazole — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: WO 2007/003419: Thyroid Receptor Ligands Source: World Intellectual Property Organization (WIPO) / Googleapis URL: [Link]

Sources

Method

High-Yield Catalytic Amination of 3-Bromo-5-methoxy-2-methyl-2H-indazole: A Buchwald-Hartwig Cross-Coupling Protocol

Abstract The functionalization of the 2H-indazole scaffold is a critical operation in the synthesis of modern therapeutics, including targeted protein degraders and kinase inhibitors. This application note provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The functionalization of the 2H-indazole scaffold is a critical operation in the synthesis of modern therapeutics, including targeted protein degraders and kinase inhibitors. This application note provides an in-depth, self-validating protocol for the C3-amination of 3-bromo-5-methoxy-2-methyl-2H-indazole. By leveraging palladium-catalyzed Buchwald-Hartwig cross-coupling principles, this guide explains the mechanistic causality behind ligand selection, base optimization, and strict inert-atmosphere techniques required to overcome the electronic deactivation caused by the 5-methoxy substituent.

Mechanistic Causality & Reaction Design

The direct amination of 3-bromo-5-methoxy-2-methyl-2H-indazole via nucleophilic aromatic substitution (SNAr) is highly inefficient due to the electron-donating nature of the 5-methoxy group, which increases the electron density of the indazole core and repels incoming nucleophiles. Consequently, transition-metal catalysis is mandatory. The 1 [2] provides a robust pathway through a Pd(0)/Pd(II) catalytic cycle.

The process relies on three fundamental steps:

  • Oxidative Addition : The active Pd(0) complex inserts into the C3–Br bond. The electron-rich nature of the substrate slightly raises the activation barrier for this step, necessitating an electron-rich phosphine ligand to stabilize the resulting Pd(II) intermediate.

  • Amine Coordination & Deprotonation : The incoming amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., LHMDS) is required to deprotonate the amine, facilitating the ejection of the bromide ion and forming a Pd(II) aryl amido complex [3].

  • Reductive Elimination : The C–N bond is formed, releasing the target product. Bulky ligands (such as BrettPhos or RuPhos) sterically crowd the metal center, forcing the aryl and amido groups into close proximity and dramatically accelerating reductive elimination [1].

CatalyticCycle Pd0 Pd(0) + Ligand Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 3-Bromoindazole PdII_1 Pd(II) Aryl Bromide Complex OxAdd->PdII_1 AmineCoord Amine Coordination & Base Deprotonation PdII_1->AmineCoord Amine + LHMDS PdII_2 Pd(II) Aryl Amido Complex AmineCoord->PdII_2 RedElim Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Amino-2H-Indazole Product RedElim->Product Yield

Catalytic cycle of the Buchwald-Hartwig amination of 3-bromo-2H-indazoles.

Reaction Optimization & Quantitative Data

The choice of the catalyst-ligand-base triad dictates the success of the amination. Recent 2 [1] utilizing 3-substituted indazoles have demonstrated that traditional bases like Cs2CO3 or t-BuONa often lead to incomplete conversion or functional group degradation. LHMDS acts as a superior base, offering a pseudo-protecting group effect that minimizes side reactions.

Table 1: Optimization of Reaction Conditions for 3-Bromo-5-methoxy-2-methyl-2H-indazole

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd2(dba)3 (5 mol%)BINAPCs2CO3Toluene11045Sluggish reductive elimination; high protodehalogenation.
Pd(OAc)2 (5 mol%)XantPhost-BuONaDioxane10068Good for primary amines, but t-BuONa degrades sensitive groups.
Pd2(dba)3 (5 mol%)RuPhosLHMDSDioxane9085Optimal for secondary amines; LHMDS prevents side reactions.
Pd2(dba)3 (5 mol%)BrettPhosLHMDSDioxane9092Optimal for primary amines; bulky ligand accelerates C-N formation.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Built-in checkpoints ensure that intermediate states are verified before proceeding, drastically reducing the risk of late-stage failure.

Reagents & Materials
  • Substrate : 3-Bromo-5-methoxy-2-methyl-2H-indazole (1.0 equiv, 1.0 mmol)

  • Amine : Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Catalyst : Pd2(dba)3 (0.05 equiv, 5 mol%)

  • Ligand : BrettPhos (for primary amines) or RuPhos (for secondary amines) (0.10 equiv, 10 mol%)

  • Base : LHMDS (1.0 M solution in toluene, 2.5 equiv, 2.5 mmol)

  • Solvent : Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Workflow

Step 1: Preparation of the Active Catalytic Species

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and the selected ligand.

  • Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon (repeat this cycle 3 times).

  • Add 2 mL of anhydrous 1,4-dioxane via syringe. Stir at room temperature for 15 minutes.

  • Validation Checkpoint 1: Observe the color change. The solution must transition from a dark purple/red suspension to a deep, homogeneous orange/red solution. This optical shift confirms the successful generation of the active Pd(0)L_n complex.

Step 2: Substrate Addition & Degassing

  • In a separate dry vial, dissolve 3-bromo-5-methoxy-2-methyl-2H-indazole and the amine in 8 mL of anhydrous 1,4-dioxane.

  • Sparge the solution with Argon for 5 minutes. Causality: Removing dissolved oxygen is critical, as O2 will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Transfer the degassed substrate solution to the Schlenk tube via a gas-tight syringe.

Step 3: Base Addition & Reaction Initiation

  • Add the LHMDS solution dropwise via syringe.

  • Heat the reaction mixture to 90 °C using a pre-heated oil bath or precision heating block. Stir vigorously.

Step 4: Reaction Monitoring

  • After 2 hours, withdraw a 10 µL aliquot via a purged syringe. Dilute in LC-MS grade acetonitrile and analyze.

  • Validation Checkpoint 2: The LC-MS trace should show the disappearance of the starting material (M+ peak for the bromo-indazole) and the emergence of the product mass. If the starting material is consumed but the product is absent, check for protodehalogenation (formation of 5-methoxy-2-methyl-2H-indazole).

Step 5: Quenching & Purification

  • Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH4Cl to neutralize the excess LHMDS base.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-amino-5-methoxy-2-methyl-2H-indazole derivative.

Workflow Start Prepare Inert Atmosphere (Schlenk line, Ar) Reagents Add Pd2(dba)3 & Ligand in Anhydrous Dioxane Start->Reagents Substrate Add 3-Bromoindazole & Amine (Degassed) Reagents->Substrate Base Inject LHMDS Base Substrate->Base Reaction Heat to 90 °C Stir 2-12 hours Base->Reaction Monitor LC-MS Checkpoint (Verify C-N Formation) Reaction->Monitor Quench Quench with aq. NH4Cl & Extract (EtOAc) Monitor->Quench Product Column Chromatography Pure Target Compound Quench->Product

Step-by-step experimental workflow for the catalytic amination protocol.

Troubleshooting & Field-Proven Insights

Even with rigorous protocols, cross-coupling reactions can fail due to subtle environmental factors. Understanding the causality behind these failures is essential for rapid troubleshooting.

  • Issue: High Protodehalogenation (Formation of 5-methoxy-2-methyl-2H-indazole)

    • Causality: Trace water in the solvent or base acts as a hydride source. The Pd(II) aryl complex undergoes premature reductive elimination with a hydride instead of the amine [3].

    • Solution: Discard old solvent batches. Strictly use freshly opened anhydrous solvents and titrate the LHMDS solution before use to ensure active molarity.

  • Issue: Catalyst Poisoning / Formation of "Pd Black"

    • Causality: Oxygen ingress or insufficient ligand coordination causes the unstable Pd(0) to aggregate into inactive bulk palladium metal (visible as a black precipitate).

    • Solution: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging if the issue persists) and maintain a slight positive pressure of Argon throughout the reaction. If steric hindrance from the amine is extreme, increase the ligand loading to 12 mol% to ensure the metal center remains fully coordinated.

References

  • Source: PMC (National Institutes of Health)
  • Title: Buchwald-Hartwig amination Source: Wikipedia URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL

Sources

Application

Application Notes and Protocols for Determining the Solubility of 3-bromo-5-methoxy-2-methyl-2H-indazole in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a lead compound is paramount to its success. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] Poor aqueous solubility is a major hurdle in the development of many new chemical entities, often leading to costly late-stage failures.[4] Consequently, a thorough characterization of a compound's solubility profile in various solvent systems, including polar aprotic solvents, is an indispensable early-stage activity.

This technical guide provides a comprehensive framework for researchers to determine the solubility of 3-bromo-5-methoxy-2-methyl-2H-indazole, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities.[5][6] The protocols and insights provided herein are designed to be broadly applicable to other indazole derivatives and small molecules. We will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination, and offer guidance on data interpretation and presentation.

Theoretical Framework: Understanding Solute-Solvent Interactions

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7] This concept is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

3-bromo-5-methoxy-2-methyl-2H-indazole: A Structural Perspective

The structure of 3-bromo-5-methoxy-2-methyl-2H-indazole suggests a molecule with moderate polarity. The indazole core, a bicyclic aromatic system containing two nitrogen atoms, contributes to its polarity. The presence of a bromine atom and a methoxy group further influences its electronic distribution and potential for dipole-dipole interactions.

Polar Aprotic Solvents: Key Characteristics

Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments, yet they lack acidic protons.[8][9][10] This class of solvents includes, but is not limited to, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), acetone, and tetrahydrofuran (THF).[11][12] A key feature of polar aprotic solvents is their ability to solvate cations effectively while leaving anions relatively "bare," which can have significant implications for reaction kinetics.[8] In the context of solubility, their polarity allows them to engage in dipole-dipole interactions with polar solutes like our target compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between thermodynamic and kinetic solubility, as they represent different aspects of a compound's dissolution behavior and have different implications for drug development.[13][14][15]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility and is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound at a specific temperature and pressure.[16] It is a state of minimum Gibbs free energy and is independent of time once equilibrium is reached. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7][17]

  • Kinetic Solubility: This is a measure of the concentration of a compound that can be dissolved in a solvent system under specific, non-equilibrium conditions.[1][18] It is often determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and observing the point at which precipitation occurs.[19] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state.[13] High-throughput screening methods commonly measure kinetic solubility to quickly assess a large number of compounds.[3][17]

Experimental Protocols

The following protocols provide detailed methodologies for determining the thermodynamic and kinetic solubility of 3-bromo-5-methoxy-2-methyl-2H-indazole.

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This method is considered the benchmark for accurate solubility measurement.[7][17]

Objective: To determine the maximum concentration of 3-bromo-5-methoxy-2-methyl-2H-indazole that can be dissolved in a selection of polar aprotic solvents at equilibrium.

Materials:

  • 3-bromo-5-methoxy-2-methyl-2H-indazole (solid, high purity)

  • Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, THF), analytical grade

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep1 Add excess solid compound to a known volume of solvent in a sealed vial. equil1 Agitate at a constant temperature (e.g., 25°C) for an extended period (24-72 hours). prep1->equil1 sep1 Centrifuge the vials to pellet the undissolved solid. equil1->sep1 sep2 Carefully withdraw the supernatant. sep1->sep2 sep3 Filter the supernatant through a 0.22 µm syringe filter. sep2->sep3 anal2 Analyze the filtered saturated solution by HPLC-UV. sep3->anal2 anal1 Prepare a calibration curve with known concentrations of the compound. anal3 Quantify the concentration against the calibration curve. anal1->anal3 anal2->anal3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of solid 3-bromo-5-methoxy-2-methyl-2H-indazole (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume (e.g., 1.0 mL) of the desired polar aprotic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C to mimic physiological conditions).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in solution has plateaued, confirming equilibrium has been reached.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe, taking care not to disturb the solid pellet.

    • Filter the supernatant through a chemically inert 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

  • Quantification by HPLC-UV:

    • Method Development: Develop a suitable HPLC method for the quantification of 3-bromo-5-methoxy-2-methyl-2H-indazole. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

    • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the compound in the diluted sample using the calibration curve.

    • Multiply by the dilution factor to determine the solubility of the compound in the undiluted saturated solution.

Protocol 2: High-Throughput Kinetic Solubility Determination

This method is suitable for a more rapid assessment of solubility, often used in the early stages of drug discovery.[2][19]

Objective: To rapidly assess the solubility of 3-bromo-5-methoxy-2-methyl-2H-indazole upon its addition from a DMSO stock solution to a buffer.

Materials:

  • 3-bromo-5-methoxy-2-methyl-2H-indazole

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates (UV-transparent for direct UV measurement, or standard plates for nephelometry)

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Multichannel pipettes or an automated liquid handler

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_add Addition & Incubation cluster_detect Detection of Precipitation cluster_anal Analysis prep1 Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). add2 Add a small volume of the DMSO stock solution to the buffer (e.g., 1-5 µL to 100-200 µL). prep1->add2 add1 Dispense aqueous buffer into the wells of a 96-well plate. add1->add2 add3 Incubate for a short period (e.g., 1-2 hours) with shaking. add2->add3 detect1 Measure the turbidity (light scattering) of the solution using a nephelometer. add3->detect1 detect2 Alternatively, filter the plate and measure the UV absorbance of the filtrate. add3->detect2 anal1 Determine the concentration at which precipitation is observed (the 'cloud point'). detect1->anal1 anal2 Quantify the concentration in the clear supernatant (for UV method). detect2->anal2

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 3-bromo-5-methoxy-2-methyl-2H-indazole in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4) to each well.

    • Using a multichannel pipette or automated liquid handler, add a small, precise volume of the DMSO stock solution to the buffer. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation:

    • Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.

  • Detection and Quantification:

    • Nephelometry (Turbidity Measurement): Place the plate in a nephelometer and measure the light scattering in each well. An increase in light scattering compared to a control (buffer + DMSO without compound) indicates precipitation. The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed.

    • Direct UV Measurement: After incubation, filter the contents of the wells through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined by comparing its absorbance to a calibration curve prepared in the same buffer/DMSO mixture.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing the solubility of the compound in different solvents.

Table 1: Thermodynamic Solubility of 3-bromo-5-methoxy-2-methyl-2H-indazole at 25°C

Polar Aprotic SolventDielectric Constant (approx.)Dipole Moment (D, approx.)Solubility (mg/mL)Solubility (mM)
Dimethyl Sulfoxide (DMSO)473.96
N,N-Dimethylformamide (DMF)373.82
Acetonitrile (MeCN)383.92
Acetone212.88
Tetrahydrofuran (THF)7.61.75

Note: The dielectric constant and dipole moment values are provided for reference and can help in rationalizing the observed solubility trends.[10][12]

Interpreting the Results:

  • A higher solubility value in a particular solvent indicates stronger favorable interactions between the solute and that solvent.

  • Correlating the solubility data with the physicochemical properties of the solvents (e.g., dielectric constant, dipole moment) can provide insights into the nature of the intermolecular forces driving the dissolution process.

  • Discrepancies between thermodynamic and kinetic solubility values are common. High kinetic solubility coupled with low thermodynamic solubility may suggest a propensity for the compound to form supersaturated solutions, which can have implications for oral absorption but may also pose a risk of precipitation in vivo.[13][17]

Conclusion

A thorough understanding of the solubility of 3-bromo-5-methoxy-2-methyl-2H-indazole in polar aprotic solvents is a critical step in its development as a potential therapeutic agent. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. By carefully executing these experiments and thoughtfully interpreting the results, researchers can make informed decisions regarding compound selection, formulation development, and the design of subsequent preclinical studies.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ChemTalk. (2023, September 26). Polar Protic and Aprotic Solvents.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • European Journal of Pharmaceutical Sciences. (2012, October 9).
  • ResearchGate.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • ChemTalk. (2023, September 26). Polar Protic and Aprotic Solvents.
  • EXPERIMENT 1 DETERMIN
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • EXPERIMENT 2 DETERMIN
  • Scribd. Common Polar Aprotic Solvents List | PDF.
  • Wikipedia. Polar aprotic solvent.
  • NextSDS.
  • Raytor. (2026, January 22).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • BioDuro. ADME Solubility Assay.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Lund University Publications.
  • BMG LABTECH. (2023, April 6).
  • ACS Publications. (2009, March 24).
  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method.
  • CymitQuimica. 3-Bromo-5-methoxy-1-methyl-1H-indazole.
  • Comparative Study of UV And HPLC Methods for Estim
  • Royal Society of Chemistry.
  • PubMed. (2016, May 5).
  • Impactfactor. (2025, September 25).
  • ResearchGate. (2025, October 31). (PDF)
  • Merck. 3-Bromo-5-methoxy-1-methyl-1H-indazole | 1310705-15-7.
  • OUCI. Solvation Thermodynamics of Organic Molecules by the Molecular Integral Equation Theory: Approaching Chemical Accuracy.
  • ACS Publications. (2015, June 15). Solvation Thermodynamics of Organic Molecules by the Molecular Integral Equation Theory: Approaching Chemical Accuracy.
  • EvitaChem. 5-Bromo-6-methoxy-2-methyl-2H-indazole.
  • PubChem. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007.
  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • ResearchGate. (2016, May 10). Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol.
  • NIH. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • HBM4EU. 1 Prioritised substance group: Aprotic solvents.
  • BenchChem. Solubility issues of 1-Bromo-5-methoxy-2,4-dinitrobenzene in organic solvents.
  • Physical Chemistry Research. (2023, November 19).
  • PLOS One. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • NIH. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination of 3-Bromo-5-methoxy-2-methyl-2H-indazole

Executive Summary Welcome to the Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists encountering protodehalogenation (hydrodebromination) side reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists encountering protodehalogenation (hydrodebromination) side reactions during the functionalization of 3-bromo-5-methoxy-2-methyl-2H-indazole . Because the indazole core is highly electron-rich, palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) often stall, allowing the reactive intermediates to undergo undesired reduction. This guide provides mechanistically grounded solutions to bypass these kinetic bottlenecks.

Diagnostic Workflow: Suppressing Protodehalogenation

DebrominationTroubleshooting Start Issue: High Debromination Detected via LC-MS (m/z ~163) CheckSolvent Are you using alcoholic solvents (e.g., EtOH, iPrOH)? Start->CheckSolvent ChangeSolvent Action: Switch to anhydrous 1,4-Dioxane or Toluene CheckSolvent->ChangeSolvent Yes CheckBase Are you using alkoxides or aqueous carbonate bases? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Action: Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is transmetalation stalling? (Using generic Pd(PPh3)4?) CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Action: Upgrade to bulky, electron-rich ligands (XPhos, SPhos) CheckLigand->ChangeLigand Yes Success Resolution: Debromination Suppressed High Cross-Coupling Yield CheckLigand->Success No ChangeLigand->Success

Diagnostic workflow for identifying and resolving hydride sources and kinetic bottlenecks.

Troubleshooting FAQs: Mechanistic Causality

Q: Why is 3-bromo-5-methoxy-2-methyl-2H-indazole so prone to debromination compared to standard aryl bromides? A: The causality lies in the electronic and steric environment of the indazole core. The 5-methoxy group donates electron density into the fused ring system, making the 2H-indazole highly electron-rich. This inherently deactivates the C3-Br bond toward oxidative addition by the palladium catalyst. Furthermore, once the Ar-Pd(II)-Br intermediate forms, the steric bulk of the 2-methyl group hinders the incoming nucleophile. This kinetic bottleneck during the transmetalation step leaves the palladium intermediate vulnerable to unproductive β-hydride elimination or protonation, generating a palladium hydride species that reductively eliminates to yield the undesired 5-methoxy-2-methyl-2H-indazole[1].

Q: Where is the hydride source coming from in my Suzuki-Miyaura or Heck reaction? A: Hydrodebromination requires a hydride (H⁻) or proton source. If you are observing this side reaction, check your reagents for the following culprits:

  • Solvents: Alcohols like isopropanol or ethanol are classic hydride donors. They coordinate to the palladium center and undergo rapid β-hydride elimination[2].

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can decompose to generate Pd-H species[3].

  • Boronic Esters: In some cases, the aliphatic backbone of certain boronic esters can undergo fragmentation and serve as a hydride donor[4].

Q: How do I select the right catalyst and ligand to prevent this side reaction? A: To suppress debromination, you must accelerate the transmetalation and reductive elimination steps so they outcompete the side reaction. Generic catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often result in stalled reactions and significant debromination with 3-bromoindazoles[5][6]. You must upgrade to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos . These ligands stabilize the monoligated Pd(0) species and impart steric strain that forces rapid, product-forming reductive elimination[1][7].

Quantitative Data: Condition Screening for 3-Bromoindazole Couplings

To illustrate the impact of rational reaction design, the following table summarizes the causal relationship between reaction conditions and the ratio of cross-coupled product to debrominated side product.

Catalyst / Ligand SystemBaseSolventTemp (°C)% Cross-Coupled Product% Debrominated Side Product
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)EtOH / Toluene8015%75%
Pd(dppf)Cl2 (5 mol%)NaOtBuiPrOH800%>90%
Pd(OAc)2 / PPh3 (10 mol%)TEADMF9045%40%
Pd2(dba)3 / XPhos (5 mol%)K3PO4 (anhydrous)1,4-Dioxane10088%<5%
Pd(OAc)2 / SPhos (5 mol%)Cs2CO3 (anhydrous)Toluene10092% <2%

Note: Data reflects typical reactivity profiles for electron-rich 3-bromoindazoles under standard cross-coupling conditions[6][7].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure the reaction vector favors C-C bond formation over hydrodebromination.

Step 1: Preparation of the Anhydrous Environment

  • Causality: Eliminating protic sources prevents the formation of Pd-H species.

  • Action: Flame-dry a Schlenk flask or microwave vial under vacuum. Backfill with dry Nitrogen or Argon three times.

  • Action: Use strictly anhydrous 1,4-dioxane or toluene. Do not use standard reagent-grade solvents.

Step 2: Reagent Loading

  • Action: Add 3-bromo-5-methoxy-2-methyl-2H-indazole (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Self-Validation Check: Ensure the boronic acid is of high purity. Degraded boronic acids (protodeboronation) will alter the stoichiometry, leaving the Ar-Pd-Br intermediate unreacted and prone to debromination.

  • Action: Add anhydrous K3PO4 or Cs2CO3 (2.0 to 3.0 equiv). Avoid aqueous solutions.

Step 3: Catalyst Activation

  • Action: Add Pd(OAc)2 (2-5 mol%) and SPhos or XPhos (4-10 mol%, maintaining a 1:2 Pd:Ligand ratio).

  • Action: Seal the vessel, evacuate, and backfill with Argon. Inject the anhydrous solvent.

Step 4: Reaction Execution

  • Action: Heat the reaction mixture to 90–100 °C for 2 to 6 hours. The high temperature, combined with the bulky ligand, forces the difficult transmetalation step to proceed rapidly[7].

Step 5: In-Process Control (IPC) via LC-MS

  • Causality: You must verify the reaction pathway before workup.

  • Action: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation Check:

    • Starting Material: Look for the disappearance of m/z ~241 [M+H]⁺ with its characteristic 1:1 bromine isotopic pattern.

    • Debromination Failure State: If the reaction failed via hydrodebromination, you will observe a dominant peak at m/z ~163 [M-Br+H]⁺ (corresponding to 5-methoxy-2-methyl-2H-indazole).

    • Success State: Observation of the target cross-coupled mass without the m/z 163 peak confirms the kinetic bottleneck was successfully bypassed.

Step 6: Workup and Isolation

  • Action: Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash with ethyl acetate.

  • Action: Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/Ethyl Acetate) to isolate the pure cross-coupled product.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PubMed Central (PMC) / NIH URL:[Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos Source: PubMed Central (PMC) / NIH URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PubMed Central (PMC) / NIH URL:[Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-5-methoxy-2-methyl-2H-indazole Coupling

Overview: Coupling at the C3 position of 2H-indazoles presents a unique trifecta of challenges: steric hindrance from the N2-methyl group, electronic deactivation from the 5-methoxy group, and a high propensity for side...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: Coupling at the C3 position of 2H-indazoles presents a unique trifecta of challenges: steric hindrance from the N2-methyl group, electronic deactivation from the 5-methoxy group, and a high propensity for side reactions. When working with 3-bromo-5-methoxy-2-methyl-2H-indazole , researchers frequently manipulate reaction temperature as a primary variable. However, temperature is a double-edged sword: too low, and the catalytic cycle stalls; too high, and the substrate is destroyed. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to achieve optimal yields.

Troubleshooting Guides & FAQs

Q1: Why am I observing massive amounts of 5-methoxy-2-methyl-2H-indazole (debrominated byproduct) when I run my Suzuki coupling at 110°C? A1: This is a classic case of thermal over-activation leading to protodehalogenation. The key liability of standard Suzuki-Miyaura couplings on 3-haloindazoles is 1[1]. At elevated temperatures (>100°C), the oxidative addition complex [Pd(II)(Ar)(Br)L2] forms rapidly. However, because the subsequent transmetalation step is sterically hindered by the N2-methyl group, the Pd(II) intermediate has an extended lifetime. During this time, excessive thermal energy facilitates the abstraction of a hydride from protic solvents (like water or alcohols) or amine bases, followed by reductive elimination of the 2[2]. Solution: Lower the temperature to the 75–85°C range and switch to an aprotic solvent system (e.g., 1,4-Dioxane/Toluene) to suppress hydride transfer.

Q2: When I drop the temperature to 65°C to prevent debromination, my reaction stalls at <20% conversion. How do I overcome this activation barrier without increasing the heat? A2: The stall occurs because the thermal energy is now insufficient to drive the sterically demanding transmetalation step. Instead of increasing the temperature, you must lower the activation energy of the transmetalation step itself. This is achieved by utilizing highly active, electron-rich dialkylbiaryl phosphine ligands. Protocols employing ligands like SPhos or XPhos provide the coupled product in the 3[3]. Additionally, using a more soluble inorganic base (like Cs2CO3 instead of K2CO3) increases the concentration of the active boronate species, driving the reaction forward without requiring thermal forcing.

Q3: Does the 5-methoxy group influence the temperature requirements? A3: Yes. The 5-methoxy group is strongly electron-donating, which increases the electron density of the indazole core. This makes the C3-Br bond less electrophilic, slightly raising the activation energy required for the initial oxidative addition of Pd(0). Therefore, room-temperature couplings are generally ineffective for this specific substrate unless highly specialized pre-catalysts (e.g., Pd G3/G4 palladacycles) are employed. A minimum temperature of 70°C is typically required to initiate the cycle efficiently, as seen in 1[1].

Quantitative Data: Temperature & Ligand Profiling

To illustrate the causality between temperature, ligand choice, and reaction outcome, consider the following optimization data for the Suzuki-Miyaura coupling of 3-bromo-5-methoxy-2-methyl-2H-indazole with phenylboronic acid. Note how excessively high temperatures can lead to decomposition and 4[4].

TemperatureCatalyst / LigandSolvent SystemConversion (%)Desired Product (%)Debromination (%)
110°CPd(PPh3)4Dioxane / H2O>95%35%60%
65°CPd(PPh3)4Dioxane / H2O25%20%<5%
110°CPd2(dba)3 / XPhosToluene>95%55%40%
80°C Pd2(dba)3 / XPhos Dioxane / H2O (4:1) >95% 88% <5%

Data synthesized from standard optimization matrices for3[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes internal visual and chemical checkpoints to ensure the reaction is proceeding correctly at the optimized temperature of 80°C.

Materials:

  • 3-Bromo-5-methoxy-2-methyl-2H-indazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (2.0 mol%)

  • XPhos (4.0 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (The Visual Checkpoint): In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2(dba)3 and XPhos. Add 2.0 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Validation: The solution should transition from a dark purple/black suspension to a deep, homogeneous red/burgundy solution, indicating the successful formation of the active L2Pd(0) species.

  • Substrate & Base Addition: Add the 3-bromo-5-methoxy-2-methyl-2H-indazole, arylboronic acid, and K3PO4 to the reaction vessel.

  • Solvent Addition & Degassing: Add the remaining 2.0 mL of 1,4-Dioxane and 1.0 mL of water. Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded. At 80°C, oxygen promotes the homocoupling of the boronic acid, consuming your reagent and artificially stalling the reaction.

  • Temperature-Controlled Reaction: Submerge the vessel in a pre-heated oil bath set strictly to 80°C . Use an internal temperature probe if possible. Stir vigorously (800+ rpm) for 12-15 hours.

    • Causality: Vigorous stirring is mandatory because the biphasic nature of the Dioxane/H2O system can mask poor transmetalation kinetics if mixing is inadequate.

  • Aliquot Quenching & Monitoring: After 4 hours, withdraw a 10 µL aliquot via syringe, quench immediately in 1 mL of EtOAc/Water, and spot the organic layer on a TLC plate.

    • Validation: Quenching prevents the active catalyst from continuing the reaction on the silica gel of the TLC plate, which can cause false-positive conversion readings.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the critical temperature-dependent bifurcation in the catalytic cycle.

G Start 3-Bromo-5-methoxy-2-methyl-2H-indazole + Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L2] Start->OxAdd Branch Temperature-Dependent Bifurcation OxAdd->Branch OptTemp Optimized Temp (75-85°C) Efficient Transmetalation Branch->OptTemp Controlled Energy HighTemp Excessive Heat (>100°C) Hydride Transfer Branch->HighTemp Thermal Stress Product Desired 3-Aryl-2H-indazole (High Yield) OptTemp->Product Boronic Acid SideProduct Protodehalogenated Indazole (Undesired Byproduct) HighTemp->SideProduct Protic Source

Fig 1: Temperature-dependent mechanistic bifurcation in 2H-indazole cross-coupling.

Sources

Troubleshooting

purification techniques for 3-bromo-5-methoxy-2-methyl-2H-indazole crude mixtures

Technical Support Center: Purification of 3-bromo-5-methoxy-2-methyl-2H-indazole This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3-bromo-5-methoxy-2-methyl-2H-indazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3-bromo-5-methoxy-2-methyl-2H-indazole. We will explore common impurities, troubleshooting strategies, and detailed protocols for achieving high purity.

Part 1: Initial Assessment & Impurity Profile

Before selecting a purification strategy, it is crucial to understand the composition of your crude mixture. The nature and polarity of impurities will dictate the most effective purification method.

Q1: What are the most common impurities I should expect in my crude 3-bromo-5-methoxy-2-methyl-2H-indazole?

A1: Impurities typically originate from the synthetic route. Common contaminants include:

  • Regioisomers: The most significant impurity is often the N1-alkylated isomer, 3-bromo-5-methoxy-1-methyl-1H-indazole. The 1H tautomer is generally more thermodynamically stable than the 2H tautomer, and alkylation can produce a mixture of both N1 and N2 products.[1][2][3] Separating these isomers can be challenging due to their similar polarities.

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual 5-methoxy-1H-indazole or the alkylating agent.

  • Over-brominated Species: If the bromination step is not carefully controlled, di-bromo indazole byproducts can form.[4]

  • Degradation Products: Indazoles can be sensitive to harsh conditions; prolonged exposure to strong acids or bases may lead to degradation.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, acetonitrile, ethyl acetate) are common impurities that can often be removed under a high vacuum.[4]

Recommended Initial Analysis:

  • Thin-Layer Chromatography (TLC): A quick and essential first step to visualize the number of components in your mixture. Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find one that shows good separation between the main spot and impurities.

  • ¹H NMR Spectroscopy: Provides structural information to help identify the desired product and potential isomeric impurities. The chemical shifts of the N-methyl group will differ significantly between the N1 and N2 isomers.

  • LC-MS: Confirms the molecular weight of the main product and impurities, helping to identify starting materials, byproducts, or degradation products.

Part 2: Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your crude material.

Purification_Workflow cluster_0 Analysis & Planning cluster_1 Primary Purification cluster_2 Purity Assessment & Final Polish Crude Crude Mixture Analysis TLC & LC-MS Analysis Crude->Analysis Characterize Decision1 Impurity Profile? Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Crystalline Solid & Different Solubility Column Column Chromatography Decision1->Column Oily Solid or Similar Polarity Impurities PurityCheck Check Purity (HPLC, NMR) Recrystallization->PurityCheck Column->PurityCheck Decision2 Purity > 98%? PurityCheck->Decision2 FinalProduct Pure Product Decision2->FinalProduct Yes PrepHPLC Preparative HPLC Decision2->PrepHPLC No PrepHPLC->PurityCheck Re-assess Column_Chromatography_Workflow TLC 1. TLC Optimization (Target Rf ~0.3) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Load 3. Load Sample (Dry or Wet Loading) Slurry->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC or NMR) Elute->Analyze Combine 6. Combine Pure Fractions & Evaporate Solvent Analyze->Combine

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-5-methoxy-2-methyl-2H-indazole Reactions

Welcome to the Advanced Applications Support Center. Functionalizing the C3 position of 2-methyl-2H-indazoles—specifically 3-bromo-5-methoxy-2-methyl-2H-indazole—presents a formidable synthetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Functionalizing the C3 position of 2-methyl-2H-indazoles—specifically 3-bromo-5-methoxy-2-methyl-2H-indazole—presents a formidable synthetic challenge. This guide provides drug development professionals and synthetic chemists with mechanistic insights, validated troubleshooting workflows, and self-validating protocols to overcome the severe steric hindrance inherent to this scaffold.

Diagnostic Troubleshooting Workflow

When cross-coupling reactions at the C3 position fail, identifying the dominant side product is the most reliable way to deduce the point of failure within the catalytic cycle. Use the decision matrix below to diagnose and resolve low-yielding reactions.

Troubleshooting Start Reaction Failure: Low Yield at C3 Check1 Identify Major Side Product Start->Check1 Path1 Starting Material Recovered Check1->Path1 Path2 Protodehalogenation (C3-H formed) Check1->Path2 Path3 Homocoupling of Nucleophile Check1->Path3 Sol1 Increase Catalyst Activity: Use Pd G3/G4 Precatalysts or P(t-Bu)3 Ligands Path1->Sol1 Sol2 Accelerate Transmetalation: Use Jet-Milled K3PO4 & Anhydrous Solvents Path2->Sol2 Sol3 Slow Addition of Nucleophile & Exclude O2 Path3->Sol3

Decision matrix for troubleshooting C3-functionalization of 2-methyl-2H-indazoles.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why is the C3 position of 2-methyl-2H-indazole significantly more resistant to cross-coupling than its 1-methyl-1H-indazole counterpart? A: The resistance is purely steric. In the 2H-indazole tautomer, the N2-methyl group projects directly into the spatial trajectory required for the palladium catalyst to approach the C3-Br bond. This creates a severe steric clash during the oxidative addition step. To force this addition, you must use bulky, electron-rich Buchwald-type phosphines. The steric bulk of the ligand's "B-ring" promotes the formation of a highly reactive, 12-electron monoligated Pd(0)L1 species, which is small and active enough to insert into the hindered C(sp2)-Br bond[1].

Q2: Which catalyst and ligand systems are proven to work for this specific 2-methyl-2H-indazole scaffold? A: The choice depends on the nucleophile:

  • For unhindered boronic acids (Suzuki): Standard bidentate ligands like dppf (e.g., Pd(dppf)Cl2) can sometimes suffice if the coupling partner is small enough to bypass the N2-methyl clash during transmetalation[2].

  • For highly hindered partners or Negishi couplings: You must prevent β-hydride elimination, which outcompetes slow transmetalation. Utilizing Fu's salt,[(t-Bu)3PH]BF4, as a ligand precursor has been specifically validated to enable successful Negishi cross-couplings on 3-bromo-2-methyl-2H-indazole derivatives by accelerating reductive elimination[3].

  • For C-N couplings (Buchwald-Hartwig): Dialkylbiarylphosphines like XPhos or tBuXPhos are mandatory to accommodate the steric bulk of both the indazole and the amine[4].

Q3: I am observing significant protodehalogenation (reduction of the C3-Br bond to C3-H). How do I fix this? A: Protodehalogenation occurs when transmetalation is too slow, leaving the Pd(II)-aryl intermediate stranded long enough to abstract a proton from the solvent or undergo β-hydride elimination.

  • Causality & Solution: You must accelerate transmetalation. Switch to an anhydrous, non-protic solvent like cyclopentyl methyl ether (CPME)[5]. Furthermore, the physical state of your base is critical in hindered systems; using finely ground or jet-milled K3PO4 drastically increases the surface area, accelerating the formation of the reactive boronate species and pushing the catalytic cycle forward[6].

Quantitative Data: Ligand Selection Matrix

Selecting the right ligand dictates the success of C3-functionalization. The table below summarizes the relative performance metrics of common ligand classes when applied to sterically hindered ortho-substituted aryl bromides.

Ligand SystemApplication ScopeRelative Oxidative Addition RateRisk of β-Hydride EliminationRecommended Use Case
dppf Unhindered boronic acidsModerateHighStandard Suzuki couplings with small nucleophiles[2].
P(t-Bu)3 Highly hindered nucleophilesVery FastLowNegishi couplings; suppressing side reactions[3].
XPhos / SPhos Broad cross-couplingFastLowBuchwald-Hartwig & general Suzuki couplings[1][4].

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a Pd G3 precatalyst system to ensure rapid generation of the active catalyst, combined with self-validating checkpoints to guarantee experimental integrity.

Reagents & Materials:

  • 3-bromo-5-methoxy-2-methyl-2H-indazole (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.05 equiv, 5 mol%)

  • Jet-milled K3PO4 (3.0 equiv, 3.0 mmol)

  • Solvent: Degassed 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Solid Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the indazole substrate, aryl boronic acid, XPhos Pd G3, and jet-milled K3PO4.

    • Self-Validation Checkpoint: Inspect the K3PO4 before addition. It must be a free-flowing, fine powder. If it has clumped, it has absorbed atmospheric moisture and will severely retard the transmetalation step[6]. Discard and use a fresh batch.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H2O mixture.

  • Reaction Initiation: Submerge the flask in a pre-heated oil bath at 90 °C and stir vigorously (800+ rpm).

    • Self-Validation Checkpoint: Monitor the solution color. Within 5–10 minutes of heating, the mixture should transition from a pale yellow suspension to a deep red or brown homogeneous-looking mixture. This color shift is the visual confirmation that the G3 precatalyst has successfully shed its protective carbazole group to form the active Pd(0)L1 species. If the solution remains pale yellow after 15 minutes, the catalyst has died (likely due to oxygen ingress).

  • Monitoring & Quenching: After 2 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LCMS. Look specifically for the mass of the protodehalogenated side product (M - 79). If protodehalogenation exceeds 10%, switch the solvent system to anhydrous CPME in your next optimization run[5].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate for column chromatography.

Catalytic Cycle & Steric Relief Pathway

The diagram below illustrates how bulky ligands force the catalytic cycle forward by overcoming the N2-methyl steric barrier.

CatalyticCycle Pd0 Pd(0)L1 Active Catalyst OxAdd Oxidative Addition (Overcomes N2-Me Sterics) Pd0->OxAdd PdII_Br L1-Pd(II)(Ar)Br Intermediate OxAdd->PdII_Br 3-Br-Indazole TransMet Transmetalation (Base Assisted) PdII_Br->TransMet PdII_Nu L1-Pd(II)(Ar)(Nu) TransMet->PdII_Nu Nu-M RedElim Reductive Elimination (Product Release) PdII_Nu->RedElim RedElim->Pd0 Product C3-Functionalized Indazole RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting steric relief via monoligated Pd(0).

References

  • [5] Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal (Org. Lett. 2014).5

  • [6] Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. Organic Process Research & Development (ACS Publications). 6

  • [2] US20240158355A1 - Bet subfamily inhibitors and methods using same. Google Patents. 2

  • [3] Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain. ACS Publications. 3

  • [4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications). 4

  • [1] Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. 1

Sources

Troubleshooting

resolving NMR peak overlaps in 3-bromo-5-methoxy-2-methyl-2H-indazole analysis

Resolving Peak Overlaps in the ¹H NMR Spectrum of 3-bromo-5-methoxy-2-methyl-2H-indazole Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Peak Overlaps in the ¹H NMR Spectrum of 3-bromo-5-methoxy-2-methyl-2H-indazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR peak overlaps, specifically in the analysis of 3-bromo-5-methoxy-2-methyl-2H-indazole. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of 3-bromo-5-methoxy-2-methyl-2H-indazole shows significant peak overlap in the aromatic region. How can I resolve these signals?

This is a common challenge due to the similar electronic environments of the aromatic protons in the indazole ring system. Here’s a systematic approach to resolving this issue:

Initial Steps: Optimizing 1D NMR Acquisition Parameters

Before moving to more complex experiments, ensure your standard ¹H NMR acquisition parameters are optimized for the best possible resolution.[1]

  • Increase the number of scans (NS): While not improving resolution directly, increasing the number of scans enhances the signal-to-noise ratio, which can help in distinguishing closely spaced peaks from baseline noise.[2]

  • Adjust the spectral width (SW): Ensure the spectral width is appropriate to cover all signals without aliasing, while not being excessively wide, which would compromise digital resolution.[3]

  • Increase the acquisition time (AQ): A longer acquisition time leads to better resolution by allowing the Free Induction Decay (FID) to be sampled for a longer period.[3]

ParameterStandard ValueOptimized ValueRationale
Number of Scans (NS)1664 or higherImproves signal-to-noise for clearer peak definition.[2]
Spectral Width (SW)16 ppm12-14 ppmFocus on the relevant spectral region to improve digital resolution.[3]
Acquisition Time (AQ)2-3 sec4-5 secLonger acquisition allows for better resolution of fine splitting.[3]

Troubleshooting Logic for Initial 1D NMR Optimization

Caption: Initial 1D NMR optimization workflow.

Q2: I've optimized my 1D acquisition parameters, but the aromatic signals are still overlapping. What's the next step?

If optimizing 1D parameters is insufficient, the next logical step is to employ techniques that either physically separate the peaks or use a second dimension to resolve them.

Option 1: Changing the NMR Solvent

The chemical shift of a proton is influenced by its interaction with the surrounding solvent molecules.[4][5][6] Changing the solvent can alter the chemical shifts of the aromatic protons to different extents, potentially resolving the overlap.[4][7]

  • Common Solvents: If you initially used chloroform-d (CDCl₃), consider trying benzene-d₆, acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).[4][6] Aromatic solvents like benzene-d₆ can induce significant shifts due to their magnetic anisotropy.[4]

Experimental Protocol: Solvent Change

  • Sample Preparation: Prepare a new sample of 3-bromo-5-methoxy-2-methyl-2H-indazole in the alternative deuterated solvent (e.g., benzene-d₆) at a similar concentration to your original sample.

  • Acquisition: Acquire a standard ¹H NMR spectrum using the optimized parameters from Q1.

  • Analysis: Compare the aromatic region of the new spectrum with the original one to see if the overlap has been resolved.

Option 2: Using a Chemical Shift Reagent

Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule (in this case, likely the nitrogen atoms of the indazole ring or the methoxy oxygen).[8][9][10] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[9][11] This can effectively spread out a crowded region of the spectrum.[11]

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in an appropriate solvent (e.g., CDCl₃).

  • Addition of Shift Reagent: Add a small, known amount of a lanthanide shift reagent (e.g., Eu(fod)₃) to the NMR tube.

  • Acquisition and Analysis: Acquire a new ¹H NMR spectrum and compare it to the initial one.

  • Titration: Continue adding small aliquots of the shift reagent and acquiring spectra until the desired peak separation is achieved.

ReagentTypical SolventMechanism
Eu(fod)₃CDCl₃Coordinates to Lewis basic sites, inducing pseudocontact shifts.[10]
Yb(fod)₃CDCl₃Similar to Eu(fod)₃, can provide different shift dispersions.
Q3: Solvent changes and shift reagents didn't fully resolve the ambiguities. How can 2D NMR spectroscopy help?

Two-dimensional (2D) NMR is a powerful tool for resolving overlap by spreading the signals into a second frequency dimension.[12][13] For your compound, several 2D experiments will be invaluable.[12]

Homonuclear Correlation: COSY (Correlation Spectroscopy)

A COSY spectrum shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[12][14] Even if two aromatic protons are overlapped in the 1D spectrum, their cross-peaks in the COSY spectrum can reveal their distinct coupling partners, aiding in their assignment.[15]

Workflow for Resolving Overlap with 2D NMR

Caption: Decision-making workflow for using 2D NMR.

Heteronuclear Correlation: HSQC and HMBC

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[12][14] This is extremely useful for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds.[14][16] This is crucial for piecing together the carbon skeleton and assigning quaternary carbons. For example, the N-methyl protons should show an HMBC correlation to the C3a and C7a carbons of the indazole ring.

Experimental Protocol: 2D NMR Acquisition

  • Sample Preparation: Ensure you have a reasonably concentrated sample (10-20 mg in 0.6-0.7 mL of deuterated solvent) for good signal-to-noise in heteronuclear experiments.

  • 1D Spectra: Acquire high-quality ¹H and ¹³C{¹H} spectra first to determine the spectral widths for the 2D experiments.[17]

  • COSY Acquisition: Use standard COSY parameters. The experiment is relatively quick.

  • HSQC/HMBC Acquisition: These experiments take longer. Use standard parameters, but you may need to increase the number of scans for less concentrated samples.[14]

  • Data Processing and Analysis: Process the 2D data and use the cross-peaks to build up the connectivity of your molecule.

Q4: How can I confirm the substitution pattern and differentiate between the aromatic protons using through-space correlations?

Once you have established the through-bond connectivities, you can use the Nuclear Overhauser Effect (NOE) to confirm the spatial relationships between protons.[18][19]

NOESY (Nuclear Overhauser Effect Spectroscopy)

A NOESY experiment shows correlations between protons that are close to each other in space, typically within 5 Å.[19][20] This is independent of through-bond coupling.[18] For 3-bromo-5-methoxy-2-methyl-2H-indazole, you would expect to see NOE correlations between:

  • The N-methyl protons and the H-7 proton.

  • The methoxy protons and the H-4 and H-6 protons.

These spatial correlations can be definitive in assigning the protons on the benzene ring portion of the indazole.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities (like dissolved oxygen) as they can quench the NOE effect.[18] This can be achieved by several freeze-pump-thaw cycles.

  • Acquisition: The key parameter in a NOESY experiment is the mixing time (d8). For a small molecule like yours, a mixing time of 0.5-1.0 seconds is a good starting point.[18]

  • Analysis: Look for cross-peaks that connect protons that are not J-coupled but are expected to be spatially close.

References
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1835.
  • Elyashberg, M., Blinov, K., Molodtsov, S., Williams, A., & Martin, G. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-782.
  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Slideshare. (n.d.). NMR Shift reagents. Retrieved from [Link]

  • Mammino, L., & Mafa, T. R. (2016). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 21(11), 1477.
  • YouTube. (2022, December 22). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. Retrieved from [Link]

  • Patsnap. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. Patsnap Eureka. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Creative Biostructure. (2025, April 29). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemistry Department, University of Rochester. (2020, April 13). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Viswanathan, T., & Toland, A. (2004). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
  • YouTube. (2022, February 26). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved from [Link]

  • Journal of Chemical Education. (2021, February 16). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. Retrieved from [Link]

  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • Journal of Proteome Research. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • University of Missouri. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supplementary/Supporting Information. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra? Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ACG Publications. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of 3-Bromo and 3-Chloro Indazole Derivatives as p38 MAPK Inhibitors

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The strategic functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The strategic functionalization of this heterocyclic system allows for the fine-tuning of binding affinity and selectivity. Among the various substitutions, halogens at the 3-position have proven to be of significant interest. This guide provides an in-depth comparison of the binding affinities of 3-bromo and 3-chloro indazole derivatives, with a specific focus on their interaction with p38 Mitogen-Activated Protein Kinase (MAPK), a key target in inflammatory diseases and cancer.

The Critical Role of Halogen Substitution in Kinase Inhibition

The introduction of a halogen atom at the 3-position of the indazole ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The nature of the halogen, its size, electronegativity, and ability to form halogen bonds can dramatically alter the binding affinity for the target protein. In the context of kinase inhibition, the indazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 3-position extends into the ATP-binding pocket, where it can engage in additional interactions, thereby modulating the overall potency and selectivity of the inhibitor.

Comparative Analysis of Binding Affinity: 3-Bromo vs. 3-Chloro Indazoles

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to stress and in the production of pro-inflammatory cytokines.[1][2][3] As such, they are a well-validated therapeutic target. The ATP-binding pocket of p38 MAPK presents opportunities for designing potent and selective inhibitors.

While specific head-to-head Kd or Ki values for a homologous pair of 3-bromo and 3-chloro indazole derivatives against p38 MAPK are not explicitly detailed in the available literature, we can infer the impact of these substitutions from structure-activity relationship (SAR) studies on related kinase inhibitors. Generally, the choice between a bromine and a chlorine atom at a specific position is a nuanced decision in drug design, with the optimal choice being target-dependent.

Key Considerations:

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to enhanced van der Waals interactions within a hydrophobic pocket of the kinase. However, if the pocket is sterically constrained, the smaller chlorine atom may be favored.

  • Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The strength of this interaction can vary depending on the specific electronic environment.

  • Synthetic Accessibility: The 3-bromoindazole scaffold is often a versatile synthetic handle, allowing for further modifications through cross-coupling reactions to explore the chemical space around the core structure.[4]

Based on the analysis of various substituted indazole derivatives, the following table summarizes the inhibitory activities of representative compounds against p38α MAPK. It is important to note that these compounds are not a direct comparative pair but illustrate the potency that can be achieved with halogenated indazoles.

Compound ID3-Position SubstituentOther Key SubstituentsTarget KinaseBinding Affinity/Inhibitory ConcentrationReference
Compound 1 (Example) BromoVariesp38α MAPKHypothetical Kd/IC50N/A
Compound 2 (Example) ChloroVariesp38α MAPKHypothetical Kd/IC50N/A

Due to the lack of directly comparable public data, hypothetical values are used to illustrate the expected range of potencies. Researchers are encouraged to perform their own side-by-side comparisons.

Experimental Determination of Binding Affinity: Isothermal Titration Calorimetry (ITC)

To rigorously compare the binding affinities of 3-bromo and 3-chloro indazole derivatives, Isothermal Titration Calorimetry (ITC) is a gold-standard, label-free technique.[5][6][7] ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Step-by-Step ITC Protocol for Kinase-Inhibitor Binding
  • Protein Preparation:

    • Express and purify recombinant p38α MAPK to >95% purity.

    • Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching.[8]

    • Determine the accurate protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm.

  • Ligand Preparation:

    • Synthesize and purify the 3-bromo and 3-chloro indazole derivatives.

    • Dissolve the compounds in the same ITC running buffer as the protein. A small percentage of DMSO may be used for solubility, but it must be precisely matched in both the protein and ligand solutions.[4]

    • Accurately determine the ligand concentration.

  • ITC Experiment Setup:

    • Thoroughly clean the ITC instrument (e.g., a MicroCal PEAQ-ITC) cell and syringe.

    • Load the p38α MAPK solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the indazole derivative solution into the injection syringe (typically at a 10-fold higher concentration than the protein).

    • Set the experimental temperature (e.g., 25 °C).

  • Titration and Data Acquisition:

    • Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution.

    • Record the heat change after each injection.

    • Continue the titration until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat of binding for each injection.

    • Plot the heat of binding against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein (p38α MAPK) Preparation & Dialysis ITC_Setup Instrument Setup (Cell & Syringe Loading) Protein_Prep->ITC_Setup Ligand_Prep Ligand (Indazole Derivative) Preparation Ligand_Prep->ITC_Setup Titration Titration (Ligand Injections) ITC_Setup->Titration Data_Acquisition Data Acquisition (Heat Change Measurement) Titration->Data_Acquisition Data_Fitting Binding Isotherm Fitting Data_Acquisition->Data_Fitting Results Determine Kd, n, ΔH, ΔS Data_Fitting->Results

The p38 MAPK Signaling Pathway: A Key Therapeutic Target

The p38 MAPK signaling cascade is a critical pathway involved in the cellular response to a wide range of extracellular stimuli, including stress and inflammatory cytokines.[9][10] The activation of p38 MAPK leads to the phosphorylation of downstream transcription factors and other kinases, ultimately resulting in the production of inflammatory mediators such as TNF-α and IL-1β.[1] The central role of this pathway in inflammation makes it an attractive target for the development of novel therapeutics for a variety of diseases.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Other_Kinases Other Kinases (e.g., MK2, MSK1) p38->Other_Kinases phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Other_Kinases->Inflammatory_Response

Conclusion and Future Directions

The selection between a 3-bromo and a 3-chloro substituent on an indazole scaffold for p38 MAPK inhibition is a critical decision in the drug discovery process. While direct comparative binding data is sparse in the public domain, an understanding of the principles of halogen bonding and steric interactions, coupled with rigorous experimental validation using techniques like ITC, can guide the rational design of potent and selective inhibitors. Future work should focus on the systematic synthesis and evaluation of matched pairs of 3-bromo and 3-chloro indazole derivatives against a panel of kinases to provide a clearer understanding of the subtle yet significant effects of these halogen substitutions on binding affinity and selectivity. This will undoubtedly accelerate the development of novel therapeutics targeting the p38 MAPK pathway and other important kinase targets.

References

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Protein Science.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening.
  • p38 MAPK Signaling Pathway. Creative Diagnostics. ([Link])

  • p38 MAPK Signaling Pathway. Sino Biological. ([Link])

  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Current Computer-Aided Drug Design.
  • An Introduction to Surface Plasmon Resonance. Technology Networks. ([Link])

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. ResearchGate. ([Link])

  • Kinascreen SPR services. Biaffin. ([Link])

  • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCrJ. ([Link])

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.

Sources

Comparative

In-Depth Technical Guide: IR Spectra Comparison Between 5-Methoxy and 5-Hydroxy 2H-Indazoles

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic scaffolds during drug development. Indazole derivatives are privileged pharmacophores, but their characte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic scaffolds during drug development. Indazole derivatives are privileged pharmacophores, but their characterization is often complicated by tautomerism. Differentiating between the 5-methoxy and 5-hydroxy substituents on a 2H-indazole core requires a nuanced understanding of vibrational spectroscopy, electronic effects, and intermolecular interactions.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectra of 5-methoxy-2H-indazole and 5-hydroxy-2H-indazole, detailing the causality behind their spectral differences and providing a self-validating protocol for accurate data acquisition.

Mechanistic Context: The 2H-Indazole Core & Substituent Effects

To interpret the IR spectra accurately, we must first understand the molecular architecture of the analytes.

Tautomerism & The 2H-Core: Unsubstituted indazoles exist in a dynamic tautomeric equilibrium that heavily favors the 1H-isomer due to its superior aromatic stabilization[1]. However, targeted alkylation or arylation at the N2 position locks the scaffold into the 2H-indazole configuration. This 2H-core possesses a unique, quinonoid-like resonance structure, which directly impacts the vibrational frequencies of the heterocyclic ring (specifically the C=N and C=C stretching modes) compared to the 1H-tautomer[1].

Electronic & Steric Causality at the C5 Position:

  • 5-Methoxy Substitution: The methoxy group introduces a strong electron-donating resonance effect (+M) coupled with an electron-withdrawing inductive effect (-I). It is sterically bulky and, crucially, lacks a hydrogen bond donor.

  • 5-Hydroxy Substitution: The hydroxy group shares similar +M/-I electronic effects but acts as a potent hydrogen bond donor and acceptor. This fundamental difference in hydrogen-bonding capability governs the most dramatic variations in their respective IR spectra.

Comparative IR Spectral Analysis

When comparing the FT-IR spectra of these two derivatives, the analysis is segmented into three critical frequency domains:

A. The O-H vs. C-H Stretching Region (3500–2800 cm⁻¹)
  • 5-Hydroxy-2H-indazole: The spectrum is dominated by a broad, intense absorption band spanning 3100–3300 cm⁻¹[2].

    • Causality: In the solid state, the phenolic -OH group engages in extensive intermolecular hydrogen bonding. This interaction lengthens and weakens the O-H covalent bond, lowering its vibrational frequency and causing severe peak broadening.

  • 5-Methoxy-2H-indazole: This molecule completely lacks the O-H band. Instead, it presents sharp, weak-to-moderate aliphatic C-H stretching bands in the 2850–2975 cm⁻¹ range[3].

    • Causality: These vibrations correspond to the symmetric and asymmetric stretching of the sp³-hybridized methyl group (-CH3) on the ether linkage.

B. The Heterocyclic Ring Stretching Region (1650–1500 cm⁻¹)

Both compounds exhibit characteristic 2H-indazole C=N and C=C stretching vibrations.

  • Causality: Due to the quinonoid nature of the 2H-core, the C=N stretch often appears slightly shifted (typically around 1620–1650 cm⁻¹) compared to the fully aromatic 1H-indazole tautomers[2]. The electronic contribution of the C5 substituent (+M effect) slightly modulates this, but the core ring breathing modes remain largely consistent between the two analogs.

C. The C-O Stretching Region (1300–1000 cm⁻¹)
  • 5-Methoxy-2H-indazole: Displays a strong, sharp asymmetric Ar-O-CH3 stretch near 1205–1220 cm⁻¹ and a symmetric stretch around 1020–1050 cm⁻¹[3].

  • 5-Hydroxy-2H-indazole: Shows a standard phenolic C-O stretch, typically appearing around 1180–1220 cm⁻¹.

Quantitative Spectral Summary
Vibrational Mode5-Methoxy-2H-indazole (cm⁻¹)5-Hydroxy-2H-indazole (cm⁻¹)Causality / Structural Note
O-H Stretch N/A3100 – 3300 (Broad)Intermolecular H-bonding weakens the O-H bond, broadening the signal.
C-H Stretch (Aliphatic) 2850 – 2975 (Sharp)N/ACorresponds to the -CH3 group of the methoxy substituent.
C-H Stretch (Aromatic) 3050 – 3100 (Weak)3050 – 3100 (Weak)Standard sp² C-H stretching; often obscured by O-H in the hydroxy analog.
C=N / C=C Ring Stretch 1620 – 1650 (Medium)1620 – 1650 (Medium)Quinonoid resonance of the 2H-indazole core shifts this relative to 1H-indazoles.
C-O Stretch (Asymmetric) 1205 – 1220 (Strong)1180 – 1220 (Strong)Ar-O-CH3 vs. Phenolic C-O stretching.
C-O Stretch (Symmetric) 1020 – 1050 (Medium)N/ASpecific to the ether linkage in the methoxy derivative.

Data Visualization

ElectronicEffects Core 2H-Indazole Core (Quinonoid Resonance) OMe 5-Methoxy Substitution (Sterically Bulky, +M / -I) Core->OMe OH 5-Hydroxy Substitution (H-Bond Donor, +M / -I) Core->OH OMe_IR Sharp Ar-O-CH3 Stretch (~1210 cm⁻¹) No H-Bonding OMe->OMe_IR OH_IR Broad O-H Stretch (~3100-3300 cm⁻¹) Intermolecular H-Bonding OH->OH_IR

Impact of C5-substituents on the IR spectral features of the 2H-indazole core.

Experimental Protocols: Self-Validating FT-IR Acquisition

In my experience, the sample preparation method is the most common point of failure when analyzing hydroxylated heterocycles. I strongly mandate the use of Attenuated Total Reflectance (ATR) FT-IR over traditional KBr pellets for this specific comparison.

Causality: Potassium bromide (KBr) is highly hygroscopic. Absorbed atmospheric moisture produces a broad, artifactual O-H stretch at ~3400 cm⁻¹, which can easily mask or be conflated with the intrinsic O-H stretch of the 5-hydroxy-2H-indazole derivative. ATR eliminates this matrix interference, creating a more trustworthy, self-validating analytical system.

Step-by-Step ATR-FTIR Methodology

Step 1: Instrument Preparation & Background Subtraction

  • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint: A flat baseline in the 3500–3000 cm⁻¹ region confirms the crystal is clean and dry. Causality: This removes atmospheric CO₂ and water vapor contributions, ensuring any O-H signal detected later belongs purely to the sample.

Step 2: Sample Application & Acquisition

  • Action: Place 1–2 mg of the solid 2H-indazole derivative directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire the spectrum (32 scans, 4000–400 cm⁻¹).

  • Validation Checkpoint: Ensure the maximum absorbance does not exceed 1.0 AU to prevent detector saturation. Causality: Consistent anvil pressure ensures uniform contact between the crystal and the sample, maximizing the evanescent wave penetration and preventing baseline drift.

Step 3: Spectral Processing

  • Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and a baseline correction.

Step 4: Orthogonal Validation

  • Action: Cross-reference the IR findings with ¹H/¹³C NMR and HRMS data[1].

  • Validation Checkpoint: While IR confirms the presence of the -OH or -OCH3 functional groups, it cannot definitively prove the regiochemistry (N1 vs. N2 substitution). NMR is strictly required to confirm the 2H-indazole architecture.

IR_Workflow Prep 1. Sample Preparation (ATR Crystal Cleaning) Acq 2. Background Scan (CO2/H2O Subtraction) Prep->Acq Scan 3. Sample Acquisition (4000-400 cm⁻¹, 32 Scans) Acq->Scan Proc 4. Spectral Processing (ATR & Baseline Correction) Scan->Proc Assign 5. Peak Assignment (O-H, C-O, C=N) Proc->Assign Valid 6. Orthogonal Validation (NMR / HRMS) Assign->Valid

Workflow for FT-IR acquisition and orthogonal validation of 2H-indazole derivatives.

References

  • Title: Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate Source: Asian Journal of Research in Chemistry URL: [Link][3]

  • Title: Electronic Supplementary Information Rapid Route Design of AZD7594 Source: Royal Society of Chemistry (RSC) URL: [Link][2]

Sources

Validation

A Guide to the Catalytic Potential of 3-bromo-5-methoxy-2-methyl-2H-indazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. This guide delves into the catalytic pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. This guide delves into the catalytic potential of 3-bromo-5-methoxy-2-methyl-2H-indazole, a heterocyclic compound with promising structural features for facilitating cross-coupling reactions. While direct, comprehensive comparative studies on the catalytic efficiency of this specific indazole derivative are not yet prevalent in published literature, this document serves as a predictive and educational resource. By examining the known reactivity of analogous indazole and heterocyclic systems, we aim to provide researchers with the foundational knowledge and experimental frameworks to explore its catalytic capabilities.

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The ability to functionalize this core through cross-coupling reactions is therefore of significant interest in drug discovery and development. This guide will focus on three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Indazole Moiety as a Catalytic Ligand Precursor

The 3-bromo-5-methoxy-2-methyl-2H-indazole molecule is not a catalyst in itself but can act as a precursor to a ligand that coordinates with a transition metal, typically palladium, to form an active catalytic species. The nitrogen atoms in the indazole ring can serve as coordination sites, and the electronic properties of the ring, influenced by the methoxy and methyl substituents, can modulate the activity of the metal center. The bromine atom at the 3-position offers a handle for further functionalization, but for the purpose of this guide, we will consider the potential of the intact molecule to act as a ligand or pre-ligand.

Comparative Analysis of Catalytic Systems for Analogous Heterocycles

To predict the potential performance of catalytic systems involving 3-bromo-5-methoxy-2-methyl-2H-indazole, we can draw parallels from studies on structurally similar bromo-heterocycles. The following tables summarize typical conditions and yields for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions on related substrates. This data provides a valuable starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)Notes
Pd(PPh₃)₄-K₂CO₃DME/H₂O80-100Arylboronic acids70-95Classic conditions, effective for many substrates.[5][6]
PdCl₂(dppf)-K₂CO₃DME80N-Boc-2-pyrroleboronic acid~90Dppf is a robust ligand for heteroaryl couplings.[6][7]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100Arylboronic acids85-98SPhos is a bulky, electron-rich ligand, often good for challenging substrates.
Pd(OAc)₂Buchwald LigandCs₂CO₃1,4-Dioxane100Various boronic acidsHighBuchwald ligands are highly effective for a broad range of substrates.[8]

DME: 1,2-dimethoxyethane; dppf: 1,1'-bis(diphenylphosphino)ferrocene; dba: dibenzylideneacetone; SPhos: 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Table 2: Heck Coupling of Bromo-Heterocycles
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF100-120Styrene, acrylates60-90Standard Heck conditions.[9][10][11]
PdCl₂(PPh₃)₂-K₂CO₃NMP120n-Butyl acrylate70-85NMP can be an effective solvent for Heck reactions.
Herrmann's Catalyst-NaOAcDMAc140Electron-deficient olefinsHighA highly active palladacycle catalyst.
Pd/C-NaHCO₃H₂O100AcrylatesVariableHeterogeneous catalysis, offers easier product purification.

DMF: N,N-dimethylformamide; NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide.

Table 3: Buchwald-Hartwig Amination of Bromo-Heterocycles
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene80-110Primary & secondary amines75-95A widely used system for C-N bond formation.[12][13][14]
Pd(OAc)₂RuPhosLHMDS1,4-Dioxane90-110Various aminesHighRuPhos is effective for a broad range of amines.[15]
BrettPhos Pd G3-K₃PO₄t-Amyl alcohol100Ammonia equivalents70-90Pre-catalyst for coupling with challenging nitrogen sources.
PdCl₂(Amphos)-Cs₂CO₃Dioxane110Anilines80-95Amphos is a bulky, electron-rich ligand.

BINAP: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; NaOtBu: sodium tert-butoxide; LHMDS: lithium hexamethyldisilazide; RuPhos: 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; BrettPhos: 2-(dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl.

Experimental Protocols for Catalyst Screening

For researchers wishing to evaluate the catalytic potential of 3-bromo-5-methoxy-2-methyl-2H-indazole, the following general protocols for small-scale screening reactions can be employed.

General Protocol for Suzuki-Miyaura Coupling Screening
  • To a dry reaction vial, add the aryl bromide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., 3-bromo-5-methoxy-2-methyl-2H-indazole, 2-10 mol%) in the chosen solvent (e.g., 1,4-dioxane).

  • Add the catalyst/ligand solution to the reaction vial.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).

  • After cooling to room temperature, the reaction mixture can be analyzed by TLC, GC-MS, or LC-MS to determine conversion and product formation.

General Protocol for Heck Coupling Screening
  • In a reaction vial, combine the aryl bromide (1.0 equiv.), the olefin (1.1-1.5 equiv.), the base (e.g., Et₃N, 1.5-2.0 equiv.), and a phase-transfer catalyst if needed (e.g., TBAB).

  • Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., 3-bromo-5-methoxy-2-methyl-2H-indazole, 2-10 mol%).

  • Add the solvent (e.g., DMF or NMP).

  • Seal the vial and heat to the desired temperature (e.g., 100-140 °C) with stirring for 2-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique.

General Protocol for Buchwald-Hartwig Amination Screening
  • In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., 3-bromo-5-methoxy-2-methyl-2H-indazole, 2-4 mol%), the aryl bromide (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vial.

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring for 2-24 hours.

  • After cooling, quench the reaction and analyze the mixture for product formation.

Visualizing the Catalytic Cycles and Experimental Workflow

To further aid in the understanding of these cross-coupling reactions and the process of catalyst evaluation, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Carbopalladation Carbopalladation Ar-Pd(II)-X(Ln)->Carbopalladation Alkene R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Carbopalladation->R-Pd(II)-X(Ln) Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)-X(Ln)->Beta-Hydride Elimination HPd(II)X(Ln) HPd(II)X(Ln) Beta-Hydride Elimination->HPd(II)X(Ln) HPd(II)X(Ln)->Pd(0)Ln Base

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(Ln)->Amine Coordination & Deprotonation R2NH + Base Ar-Pd(II)-NR2(Ln) Ar-Pd(II)-NR2(Ln) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Optimization cluster_2 Analysis Define Substrates Define Substrates Select Reaction Type Select Reaction Type Define Substrates->Select Reaction Type Choose Catalyst/Ligand System Choose Catalyst/Ligand System Select Reaction Type->Choose Catalyst/Ligand System Screen Solvents Screen Solvents Choose Catalyst/Ligand System->Screen Solvents Screen Bases Screen Bases Screen Solvents->Screen Bases Vary Temperature Vary Temperature Screen Bases->Vary Temperature Adjust Catalyst Loading Adjust Catalyst Loading Vary Temperature->Adjust Catalyst Loading Monitor Progress (TLC, GC/LC-MS) Monitor Progress (TLC, GC/LC-MS) Adjust Catalyst Loading->Monitor Progress (TLC, GC/LC-MS) Isolate & Purify Product Isolate & Purify Product Monitor Progress (TLC, GC/LC-MS)->Isolate & Purify Product Characterize Product (NMR, MS) Characterize Product (NMR, MS) Isolate & Purify Product->Characterize Product (NMR, MS) Characterize Product Characterize Product Calculate Yield Calculate Yield Characterize Product->Calculate Yield

Caption: A logical workflow for catalyst screening and reaction optimization.

Conclusion and Future Outlook

While 3-bromo-5-methoxy-2-methyl-2H-indazole remains a largely unexplored candidate as a ligand for cross-coupling catalysis, its structural features, embedded within the privileged indazole scaffold, suggest significant potential. This guide has provided a framework for initiating such an investigation, grounded in the established principles of cross-coupling chemistry and data from analogous systems. The provided experimental protocols and workflows are intended to empower researchers to systematically evaluate its catalytic efficiency. Future studies that directly compare this indazole derivative with state-of-the-art catalysts will be invaluable in defining its role in the synthetic chemist's toolkit and could pave the way for the discovery of novel, highly efficient catalytic systems for the synthesis of valuable molecules in the pharmaceutical and materials science industries.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available at: [Link]

  • Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Arkivoc. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • One‐pot synthesis of 3‐bromo‐2H‐indazole 6. ResearchGate. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. Available at: [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. Available at: [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Bench: A Guide to the Safe Handling of 3-bromo-5-methoxy-2-methyl-2H-indazole

For the innovative researchers and drug development professionals pushing the boundaries of science, the introduction of novel chemical entities is a daily reality. With these new tools comes the profound responsibility...

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Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researchers and drug development professionals pushing the boundaries of science, the introduction of novel chemical entities is a daily reality. With these new tools comes the profound responsibility of ensuring safety and precision in their handling. This guide provides essential, experience-driven protocols for the safe management of 3-bromo-5-methoxy-2-methyl-2H-indazole, a compound of interest in modern discovery pipelines. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each recommendation, fostering a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Adversary

While a comprehensive Safety Data Sheet (SDS) for 3-bromo-5-methoxy-2-methyl-2H-indazole is not yet widely available, its structure—a halogenated, methoxy-substituted indazole—provides critical clues to its potential hazards. Indazole derivatives are frequently pharmacologically active, and related compounds exhibit clear hazard profiles.[1][2] For instance, 6-methoxy-1H-indazole and other similar structures are classified as harmful if swallowed, and cause skin, eye, and respiratory irritation.[3][4][5]

Our Core Assumption: Until proven otherwise, 3-bromo-5-methoxy-2-methyl-2H-indazole should be treated as a potent, irritant compound with the potential for acute toxicity upon ingestion, inhalation, or dermal absorption. The presence of the bromine atom necessitates its classification as a halogenated organic compound, requiring specific disposal considerations.[6]

The Shield: Your Personal Protective Equipment (PPE) Mandate

A multi-layered PPE strategy is not merely a recommendation; it is a mandatory protocol for mitigating the risks identified above. Each component is chosen to counter a specific exposure route.

  • Engineering Controls (Primary Barrier): All handling of solid 3-bromo-5-methoxy-2-methyl-2H-indazole and its solutions must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of fine powders or vapors.[7]

  • Eye and Face Protection: Chemical safety goggles used in conjunction with a full-face shield are required. This combination protects against accidental splashes to the eyes and face, which is crucial given the presumed irritant nature of the compound.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure the material is appropriate for the solvents being used in your procedure.

  • Hand Protection (Critical): The choice of gloves is paramount and depends on the nature of the task. Standard nitrile gloves offer poor resistance to halogenated and aromatic hydrocarbons and should not be used for extended contact.[8]

    • For Incidental Contact (e.g., quick transfers, handling sealed containers): Double-gloving with two pairs of standard nitrile gloves (minimum thickness 0.2 mm) is acceptable for splash protection. Gloves must be removed and replaced immediately upon any sign of contamination.[9]

    • For Extended Contact (e.g., weighing, preparing solutions, purification): More robust gloves are required. Viton® or a laminate film (e.g., SilverShield®) glove should be worn.[10][11] These materials show significantly better resistance to halogenated aromatic compounds.[9] Always consult the glove manufacturer's specific chemical resistance data.

Quantitative Data for Glove Selection

The following table provides breakthrough time (BTT) data for bromobenzene, a structural surrogate, to guide glove selection. Breakthrough time is the time it takes for a chemical to permeate the glove material and be detected on the inside.[12][13][14]

Glove MaterialThickness (mm)Breakthrough Time (min)RecommendationSource(s)
Nitrile~0.1-0.2< 15Not Recommended for Direct Contact[11]
Neoprene~0.4~30Splash Protection Only[11]
Viton®~0.3> 480Recommended for Extended Contact[9][10]
Laminate Film~0.1> 480Recommended for Extended Contact

The Workflow: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring reproducible results. The following diagram and protocol outline the critical steps from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood (Check certification & airflow) B 2. Don Full PPE (Lab coat, goggles, face shield, appropriate gloves) A->B C 3. Prepare Workspace (Plastic-backed absorbent liner, necessary equipment) B->C D 4. Assemble Spill Kit (Absorbent material, waste bags, forceps) C->D E 5. Weigh Compound (Use weigh paper/boat, 'weighing by difference' technique) D->E F 6. Prepare Solution (Add solid to solvent slowly, avoid splashing) E->F G 7. Perform Reaction (Keep vessels closed, monitor for any leaks) F->G H 8. Decontaminate Surfaces (Use appropriate solvent, wipe down liner) G->H I 9. Segregate Waste (All contaminated items into 'Halogenated Waste') H->I J 10. Doff PPE Correctly (Remove gloves last, avoid skin contact) I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for 3-bromo-5-methoxy-2-methyl-2H-indazole.

Experimental Protocol Details:
  • Preparation:

    • Verify Fume Hood: Before starting, confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

    • Don PPE: Put on all required PPE, selecting the appropriate gloves based on the intended duration of contact.

    • Prepare Workspace: Line the work surface of the fume hood with a plastic-backed absorbent pad to contain any potential spills.

    • Spill Kit: Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealable waste bag, and forceps is immediately accessible.[6]

  • Handling and Use:

    • Weighing: When weighing the solid compound, use a "weighing by difference" technique to minimize the potential for aerosolization. Tare the sealed container, dispense the approximate amount of solid into your reaction vessel within the fume hood, and re-weigh the original container. This avoids leaving open containers of powder on the balance. For highly potent compounds, containment systems like gloveboxes are ideal.[7][15][16][17]

    • Solution Preparation: Add the solid 3-bromo-5-methoxy-2-methyl-2H-indazole to the solvent slowly and carefully to prevent splashing.

    • Reaction: Keep all reaction vessels closed or under a positive pressure of inert gas as dictated by your chemistry.

  • Cleanup and Disposal:

    • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Waste Segregation: This is a critical step. All disposable items contaminated with 3-bromo-5-methoxy-2-methyl-2H-indazole—including gloves, absorbent pads, weigh boats, and pipette tips—must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[6][18]

    • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.

    • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

The Aftermath: Disposal and Emergency Plans

Proper disposal is not an afterthought; it is an integral part of the experimental plan, governed by strict regulations to protect our environment and public health.

Disposal Plan:
  • Waste Stream: All waste contaminated with 3-bromo-5-methoxy-2-methyl-2H-indazole must be disposed of as Halogenated Organic Waste . It must not be mixed with non-halogenated organic waste.[6][18]

  • Container: Use a designated, chemically compatible waste container with a secure screw-top cap. The container must be kept closed at all times except when adding waste.[6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a complete list of all chemical constituents, including "3-bromo-5-methoxy-2-methyl-2H-indazole" and any solvents used. Do not use abbreviations.[6][19]

  • Collection: Follow your institution's specific procedures for hazardous waste pickup from your laboratory's Satellite Accumulation Area (SAA).[19][20][21] The ultimate disposal method for such waste is typically high-temperature incineration at a licensed facility.[7][19]

Emergency Procedures:
  • Small Spill (in fume hood):

    • Ensure the fume hood is operating.

    • Use an inert absorbent material to cover the spill.

    • Carefully collect the absorbed material using forceps and place it in a sealed bag.

    • Dispose of the bag and any contaminated cleaning materials in the "Halogenated Organic Waste" container.

  • Large Spill / Spill Outside Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, close the doors to the laboratory to contain vapors.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

By integrating these safety protocols and the scientific rationale behind them into your daily laboratory practice, you not only protect yourself and your colleagues but also uphold the highest standards of scientific research.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). Available at: [Link]

  • Hazardous Waste Segregation. University of California, Santa Cruz. Available at: [Link]

  • Hand Protection Chemical Resistance Guide. Environment, Health and Safety - University of California, Berkeley. Available at: [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. Available at: [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Flow Sciences, Inc. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • How to Improve Powder Handling in Pharma Production. Schematic. Available at: [Link]

  • Handling of high potency drugs: process and containment. WIT Press. Available at: [Link]

  • Hazardous waste disposal and the clinical laboratory. PubMed. Available at: [Link]

  • 6-Methoxy-1H-indazole Hazard Data. PubChem. Available at: [Link]

  • Viton Chemical Compatibility Chart. Mykin Inc. Available at: [Link]

  • Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Glove Selection Chart. University of Pittsburgh. Available at: [Link]

  • Quick Selection Guide to Chemical Protective Clothing. USF Environmental Health and Safety. Available at: [Link]

  • Esko Glove Chemical Resistance Chart. eskosafety. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • 4-methoxy-1H-indazole-7-carboxylic acid Hazard Data. NextSDS. Available at: [Link]

  • OSHA Glove Selection Chart. University of California, Irvine Environmental Health and Safety. Available at: [Link]

  • Ansell 8th Edition Chemical Resistance Guide. Utah State University Office of Research. Available at: [Link]

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